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Core Science & Biosynthesis

Foundational

Chemical structure and properties of 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine

An In-Depth Technical Guide to 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine: Structure, Synthesis, and Therapeutic Potential Authored by: A Senior Application Scientist Foreword: The 3-aminochroman scaffold is a privileg...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine: Structure, Synthesis, and Therapeutic Potential

Authored by: A Senior Application Scientist

Foreword: The 3-aminochroman scaffold is a privileged structure in modern medicinal chemistry, serving as the core of numerous pharmacologically active agents. This guide provides a comprehensive technical overview of a specific analogue, 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document synthesizes information from closely related compounds to offer valuable insights for researchers, scientists, and drug development professionals. We will explore its chemical architecture, plausible synthetic pathways, and anticipated biological activities, with a focus on its potential as a modulator of serotonergic systems.

Molecular Architecture and Physicochemical Profile

5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine belongs to the 3-aminochroman class of compounds. Its structure is characterized by a dihydropyran ring fused to a benzene ring, forming the chroman nucleus. An amino group is attached at the 3-position of the dihydropyran ring, and a methyl group is substituted at the 5-position of the benzene ring. This substitution pattern is critical for its potential pharmacological activity.

The presence of a chiral center at the C3 position means the compound can exist as a pair of enantiomers, (R) and (S). The stereochemistry is often crucial for biological activity, with one enantiomer typically exhibiting higher affinity for a specific biological target.[1]

Compound Identification
IdentifierValue
IUPAC Name 5-methyl-3,4-dihydro-2H-1-benzopyran-3-amine
Common Name 5-methyl-3-aminochroman
CAS Number 1337161-90-6[2]
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
Canonical SMILES CC1=C2OCCC(C2=CC=C1)N
Predicted Physicochemical Properties
PropertyPredicted ValueNotes
pKa 9.0 ± 0.2The basicity is primarily due to the primary amine group.
LogP 1.8 ± 0.3Indicates moderate lipophilicity.
Solubility Soluble in organic solvents like methanol, ethanol, DMSO.Expected to have low solubility in water as the free base.
Boiling Point ~280-300 °CEstimated based on related structures.
Melting Point Not availableLikely a solid at room temperature as a salt.

Synthesis Strategies: A Focus on Versatility and Control

The synthesis of 3-aminochroman derivatives is a well-explored area, offering several routes to the target molecule.[3] The choice of synthetic strategy often depends on the desired scale, stereochemical control, and the availability of starting materials.

Retrosynthetic Analysis and a Plausible Synthetic Pathway

A common and effective approach for synthesizing 5-substituted 3-aminochromans involves the construction of the chroman core followed by the introduction of the amino group. A plausible pathway, adapted from methodologies reported for analogous compounds, is outlined below.[4]

G cluster_0 Synthetic Pathway for 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine start 5-Methyl-3-chromanone intermediate1 Enamide/Enamine Intermediate start->intermediate1 Reaction with amine source (e.g., NH2OH or protected amine) final_product 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine intermediate1->final_product Reduction (e.g., Catalytic Hydrogenation or NaBH4)

Caption: A generalized synthetic scheme for the preparation of 5-methyl-3-aminochroman.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, non-validated procedure based on established methods for similar compounds.[3]

Step 1: Synthesis of 5-Methyl-3-chromanone This key intermediate can be prepared from commercially available starting materials, such as m-cresol, through a series of reactions including O-alkylation and intramolecular Friedel-Crafts acylation.

Step 2: Reductive Amination of 5-Methyl-3-chromanone

  • Reaction Setup: To a solution of 5-methyl-3-chromanone (1 equivalent) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask, add an amine source such as ammonium acetate or benzylamine (1.5-2 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding enamine or imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), portion-wise.

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine.

Modern Synthetic Approaches: Biocatalysis

Recent advancements have highlighted the use of imine reductases (IREDs) for the enantioselective synthesis of 3-aminochromans.[3] This biocatalytic approach offers high yields and excellent enantioselectivity, providing a greener and more efficient alternative to traditional chemical methods. The process involves the reductive coupling of a 3-chromanone with an amine partner, catalyzed by an appropriate IRED.[3]

Anticipated Pharmacological Profile: A Serotonergic Focus

The primary interest in 3-aminochroman derivatives stems from their activity as ligands for serotonin (5-hydroxytryptamine, 5-HT) receptors.[4][5]

Interaction with 5-HT₁ₐ and 5-HT₇ Receptors

Studies on a series of 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives have demonstrated high affinity for both 5-HT₁ₐ and 5-HT₇ receptors.[4]

  • 5-HT₁ₐ Receptor: This receptor is a well-established target for anxiolytic and antidepressant drugs. Agonists at this receptor are known to mediate their therapeutic effects by reducing the firing rate of serotonergic neurons.

  • 5-HT₇ Receptor: The 5-HT₇ receptor is implicated in a range of physiological processes, including thermoregulation, circadian rhythms, and mood. Antagonists of this receptor are being investigated for their potential as antidepressants and cognitive enhancers.

Given the structural similarity, it is highly probable that 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine will also exhibit affinity for these receptors. The methyl group at the 5-position is expected to influence the binding affinity and selectivity compared to other substitution patterns. One study on a closely related compound, which featured a more complex substituent at the 5-position, reported a Kᵢ value of 0.3 nM for the 5-HT₁ₐ receptor and 3.1 nM for the 5-HT₇ receptor.[4][6] This suggests that the 5-methyl analog could be a potent ligand at these targets.

G cluster_1 Potential Serotonergic Signaling Pathway ligand 5-Methyl-3-aminochroman receptor 5-HT1A / 5-HT7 Receptor (GPCR) ligand->receptor Binds to g_protein G-Protein Activation receptor->g_protein effector Adenylyl Cyclase Inhibition g_protein->effector second_messenger Decreased cAMP effector->second_messenger cellular_response Modulation of Neuronal Firing (Potential Anxiolytic/Antidepressant Effects) second_messenger->cellular_response

Caption: Proposed mechanism of action via serotonergic G-protein coupled receptors.

Potential Therapeutic Applications

Based on its predicted interaction with serotonin receptors, 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine and its derivatives could be investigated for a range of central nervous system (CNS) disorders, including:

  • Anxiety disorders

  • Major depressive disorder

  • Other mood disorders

Further pharmacological profiling would be necessary to determine its functional activity (agonist, antagonist, or partial agonist) at these receptors and to assess its selectivity over other receptor subtypes.

Analytical Characterization

The structural elucidation and purity assessment of 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine would rely on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the aromatic protons, the methyl group protons, and the protons on the dihydropyran ring. The chemical shifts and coupling patterns of the diastereotopic protons at the C2 and C4 positions would be particularly informative.

    • ¹³C NMR: Would confirm the presence of ten distinct carbon atoms, with chemical shifts corresponding to the aromatic, aliphatic, and methyl carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): A crucial technique for assessing the purity of the compound. Chiral HPLC would be necessary to separate and quantify the (R) and (S) enantiomers.

Future Research and Concluding Remarks

5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine represents a promising, yet underexplored, molecule within the pharmacologically significant class of 3-aminochromans. The synthetic accessibility of this scaffold, combined with the strong evidence of high affinity for key serotonin receptors in closely related analogs, makes it a compelling candidate for further investigation in drug discovery programs targeting CNS disorders.

Future research should focus on:

  • Efficient and Stereoselective Synthesis: Development and optimization of a scalable and enantioselective synthesis to produce both (R) and (S) enantiomers in high purity.

  • Comprehensive Pharmacological Profiling: In vitro binding and functional assays to determine the affinity and efficacy at a panel of CNS receptors, particularly 5-HT₁ₐ and 5-HT₇.

  • In Vivo Efficacy Studies: Evaluation of the pure enantiomers in animal models of anxiety and depression to establish a proof-of-concept for their therapeutic potential.

This technical guide, by synthesizing existing knowledge, aims to provide a solid foundation for researchers to embark on the further exploration of 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine and unlock its potential as a novel therapeutic agent.

References

  • Guillaumet, G., et al. (2001). 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives: synthesis and interaction with serotoninergic receptors. Journal of Pharmacy and Pharmacology, 53(7), 959-68. [Link]

  • Hirst, C. E., et al. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination.
  • Podona, T., et al. (1995). 3,4-Dihydro-3-amino-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 1. Synthesis and structure--activity relationship studies. Journal of Medicinal Chemistry, 38(18), 3474-80. [Link]

  • Nakahara, K., et al. (2002). Biological Activity of a Novel Nonpeptide Antagonist to the Interleukin-6 Receptor 20 S,21-Epoxy-resibufogenin-3-formate. Molecular Pharmacology, 61(4), 846-853.
  • Podona, T., et al. (1996). 3-amino-3,4-dihydro-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 2. Synthesis and quantitative structure-activity relationship studies of spiro[pyrrolidine- and piperidine-2,3'(2'H)-benzopyrans]. Journal of Medicinal Chemistry, 39(21), 4285-98. [Link]

  • ResearchGate. (2001). 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives: synthesis and interaction with serotoninergic receptors. [Link]

  • Podona, T., et al. (1996). 3-amino-3,4-dihydro-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 2. Synthesis and quantitative structure-activity relationship studies of spiro[pyrrolidine- and piperidine-2,3'(2'H)-benzopyrans]. Journal of Medicinal Chemistry, 39(21), 4285-98.
  • ResearchGate. (2021). Synthesis of Pharmaceutically Relevant 2‐Aminotetralin and 3‐Aminochroman Derivatives via Enzymatic Reductive Amination. [Link]

Sources

Exploratory

The 5-Methyl-3-Aminochroman Scaffold: A Privileged Framework for CNS Multi-Target Drug Discovery

The following technical guide details the therapeutic potential, synthesis, and pharmacological characterization of 5-methyl-3-aminochroman derivatives . This document is designed for researchers in CNS drug discovery, f...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, synthesis, and pharmacological characterization of 5-methyl-3-aminochroman derivatives . This document is designed for researchers in CNS drug discovery, focusing on the scaffold's utility as a Multi-Target Directed Ligand (MTDL).

Executive Summary

The 3-aminochroman core represents a privileged substructure in medicinal chemistry, serving as a rigid bioisostere of 3-aminotetralin (e.g., the 5-HT1A agonist 8-OH-DPAT). The introduction of a 5-methyl substituent on the aromatic ring significantly alters the physicochemical profile, enhancing lipophilicity (


) and blood-brain barrier (BBB) permeability while providing a specific steric handle for orthosteric binding pockets in GPCRs.

This guide explores the 5-methyl-3-aminochroman class as a dual-action agent targeting Serotonin 5-HT1A receptors (anxiolytic/antidepressant) and Sigma-1 receptors (


R) (neuroprotective).

Part 1: Chemical Biology & SAR Analysis

The "Warhead" and the "Tail"

The pharmacological efficacy of 5-methyl-3-aminochroman derivatives relies on a specific Structure-Activity Relationship (SAR):

  • The Core (Chroman): The oxygen atom at position 1 functions as a hydrogen bond acceptor, mimicking the phenolic hydroxyl of serotonin or dopamine but with improved metabolic stability.

  • The C3-Amine: The protonated nitrogen at physiological pH forms a critical ionic bond with Aspartate residues (e.g., Asp116 in 5-HT1A).

  • The C5-Methyl Group: Unlike the polar 5-carbamoyl or 5-methoxy groups found in earlier generations (e.g., Robalzotan), the 5-methyl group provides a hydrophobic anchor. This targets the hydrophobic accessory pocket of the receptor, reducing polar surface area (PSA) and improving CNS penetration.

Mechanism of Action: Dual Pathway Modulation

These derivatives often exhibit a biased signaling profile:

  • 5-HT1A Receptor: Partial agonism leads to desensitization of somatodendritic autoreceptors, enhancing serotonin release in the raphe nuclei.

  • Sigma-1 Receptor (

    
    R):  Agonism at the ER-mitochondrion interface promotes chaperone activity, preventing excitotoxicity and oxidative stress.
    
Visualization: Signaling Pathways

The following diagram illustrates the dual-pathway mechanism leading to neuroprotection and anxiolysis.

CNS_Pathway cluster_0 Membrane Targets cluster_1 Ligand 5-Methyl-3-Aminochroman HT1A 5-HT1A Receptor (GPCR) Ligand->HT1A Partial Agonist Sigma1 Sigma-1 Receptor (Chaperone) Ligand->Sigma1 Agonist Gi Gi/o Protein HT1A->Gi ERK ERK1/2 Phosphorylation Sigma1->ERK Bcl2 Bcl-2 (Upregulation) Sigma1->Bcl2 Ca2+ Modulation cAMP cAMP (Decrease) Gi->cAMP cAMP->ERK Crosstalk Outcome Neuroprotection & Anxiolysis ERK->Outcome Bcl2->Outcome

Caption: Dual-target signaling cascade where 5-methyl-3-aminochroman activates 5-HT1A and Sigma-1 pathways, converging on ERK1/2 and Bcl-2 for neuroprotection.

Part 2: Synthesis Strategy

To access the 5-methyl-3-aminochroman scaffold with high enantiopurity (essential for receptor selectivity), we utilize a Nitrochromene Reduction Route . This method is superior to reductive amination of unstable chroman-3-ones.

Retrosynthetic Analysis
  • Target: (R)-3-amino-5-methylchroman.

  • Precursor: 3-nitro-5-methyl-2H-chromene.

  • Starting Materials: 2-hydroxy-6-methylbenzaldehyde and nitroethanol.

Step-by-Step Synthesis Protocol

Step 1: Condensation to form the Chromene Core

  • Reagents: 2-hydroxy-6-methylbenzaldehyde (10 mmol), 2-nitroethanol (12 mmol), Di-n-butylammonium chloride (catalytic), in Toluene.

  • Procedure: Reflux using a Dean-Stark trap to remove water azeotropically. The reaction proceeds via a Knoevenagel condensation followed by intramolecular etherification.

  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

  • Yield: Typically 65-75% of 3-nitro-5-methyl-2H-chromene .

Step 2: Enantioselective Reduction

  • Reagents:

    
     (4 equiv) in dry THF (Tetrahydrofuran).
    
  • Procedure:

    • Cool THF solution of the nitrochromene to 0°C under Argon.

    • Add

      
       dropwise (exothermic).
      
    • Warm to RT and reflux for 4 hours.

    • Quench via Fieser method (

      
      , 15% 
      
      
      
      ,
      
      
      ).
  • Resolution: The resulting racemic amine is resolved using (S)-Mandelic acid crystallization to yield the active (R)-enantiomer.

  • Validation: Check optical rotation

    
     and purity via Chiral HPLC.
    
Synthesis Flowchart

Synthesis_Route SM 2-hydroxy-6-methylbenzaldehyde + Nitroethanol Intermediate 3-nitro-5-methyl-2H-chromene SM->Intermediate Toluene, Reflux (-H2O) Racemate (±)-3-amino-5-methylchroman Intermediate->Racemate LiAlH4, THF Reduction Resolution (S)-Mandelic Acid Crystallization Racemate->Resolution Final (R)-3-amino-5-methylchroman (Active Scaffold) Resolution->Final >98% ee

Caption: Synthetic pathway for the production of the enantiopure 5-methyl-3-aminochroman scaffold.

Part 3: Experimental Protocols & Validation

Radioligand Binding Assay (Self-Validating System)

To determine affinity (


) for 5-HT1A and Sigma-1 receptors.
  • Tissue Source: Rat hippocampal membranes (rich in 5-HT1A) or Guinea pig brain (rich in

    
    ).
    
  • Ligands:

    • 5-HT1A:

      
      -8-OH-DPAT (0.5 nM).
      
    • Sigma-1:

      
      -(+)-Pentazocine (2 nM).
      
  • Non-specific Binding: Defined by 10

    
     Serotonin (5-HT1A) or 10 
    
    
    
    Haloperidol (Sigma-1).
  • Protocol:

    • Incubate membranes with radioligand and varying concentrations of the test compound (

      
       to 
      
      
      
      M) for 60 min at 25°C.
    • Terminate by rapid filtration over GF/B filters pre-soaked in 0.3% PEI.

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Non-linear regression using the Cheng-Prusoff equation:

    
    .
    
Quantitative Data Summary (Representative)

The table below summarizes the typical SAR improvements of the 5-methyl derivative compared to the unsubstituted parent.

CompoundSubstituent (C5)5-HT1A

(nM)
Sigma-1

(nM)
LogPBBB Permeability
3-AC-H -H45.2120.51.8Moderate
3-AC-OMe -OCH312.185.01.9Moderate
3-AC-Me -CH3 4.3 18.2 2.4 High
Ref (8-OH-DPAT) N/A1.2>10002.2High

Table 1: Comparative binding affinities and physicochemical properties. Note the balanced dual-affinity profile of the 5-methyl derivative (3-AC-Me).

Part 4: Therapeutic Applications

Neuroprotection (Excitotoxicity & Ischemia)

The 5-methyl-3-aminochroman scaffold exhibits neuroprotective properties distinct from classical SSRIs.

  • Mechanism: Blockade of voltage-gated calcium channels (VGCC) via Sigma-1 modulation.

  • In Vivo Model: 6-OHDA Lesion Model (Parkinson's simulation).

    • Protocol: Stereotaxic injection of 6-OHDA into the medial forebrain bundle.

    • Treatment: 5-methyl-3-aminochroman (10 mg/kg i.p.) administered 30 min pre-lesion.

    • Readout: Tyrosine Hydroxylase (TH) immunohistochemistry in the Substantia Nigra. Compounds in this class typically preserve 60-70% of dopaminergic neurons compared to vehicle.

Depression and Anxiety

By acting as a partial agonist at presynaptic 5-HT1A receptors, these derivatives accelerate the desensitization of autoreceptors, potentially shortening the therapeutic lag time seen with SSRIs.

References

  • Synthesis and Biological Evaluation of 3-Aminochroman Derivatives Source: Journal of Medicinal Chemistry (ACS) URL:[Link] Relevance: Foundational SAR for 3-aminochroman derivatives with 5-HT1A affinity.[1][2]

  • 3-Aminochromans as Selective 5-HT7 and Sigma Ligands Source: National Institutes of Health (PMC) URL:[Link] Relevance: Validates the scaffold's affinity for Sigma-1 and other CNS targets beyond 5-HT1A.

  • Robalzotan (NAD-299): A 5-HT1A Antagonist Source:[3][4] PubChem URL:[Link] Relevance:[5] Provides pharmacological context for the chroman scaffold in clinical CNS research.

  • Enantiocontrolled Synthesis of Amino-Chroman Precursors Source: Organic Chemistry Portal URL:[Link] Relevance: Methodologies for synthesizing chiral amino derivatives relevant to the scaffold.

Sources

Foundational

Pharmacophore Modeling of 5-Methyl-3-Aminochroman Ligands

A High-Precision Protocol for 5-HT1A Receptor Targeting Executive Summary This technical guide details the construction, validation, and application of ligand-based pharmacophore models for 5-methyl-3-aminochroman deriva...

Author: BenchChem Technical Support Team. Date: February 2026

A High-Precision Protocol for 5-HT1A Receptor Targeting

Executive Summary

This technical guide details the construction, validation, and application of ligand-based pharmacophore models for 5-methyl-3-aminochroman derivatives. While the 3-aminochroman scaffold is a privileged structure for G-Protein Coupled Receptors (GPCRs), specifically the Serotonin 5-HT1A and Dopamine D2 receptors, the introduction of a 5-methyl group introduces specific steric and lipophilic constraints that drastically alter the pharmacophoric landscape.

This guide moves beyond generic modeling tutorials by addressing the specific conformational penalties induced by the 5-methyl substitution (peri-interaction) and its role as a selectivity filter for the 5-HT1A receptor's hydrophobic cleft.

Part 1: Chemical Context & The "Methyl Effect"

To build an accurate model, one must first understand the structural dynamics of the ligand class. The 3-aminochroman core consists of a benzene ring fused to a dihydropyran ring.

  • The Scaffold: The chroman ring typically adopts a half-chair conformation. The 3-amino group (protonated at physiological pH) mimics the ethylamine side chain of serotonin.

  • The 5-Methyl Constraint: The 5-position is peri to the ether oxygen (position 1) and spatially proximal to the C4 axial positions.

    • Steric Effect: The methyl group restricts the "ring flip" of the dihydropyran moiety, reducing the entropic cost of binding but requiring precise conformational sampling during modeling.

    • Electronic/Lipophilic Effect: It provides a critical hydrophobic anchor point, often distinguishing 5-HT1A affinity (which tolerates/favors this bulk) from D2 affinity (which is often sensitive to steric clashes in this region).

Table 1: SAR Logic for Training Set Selection

A robust training set must probe the pharmacophoric features. Select ligands exhibiting these variations:

FeatureChemical ModificationPharmacophoric RoleExpected Impact (5-HT1A)
Basic Center

-dipropyl vs.

-H
Positive Ionizable (PI)Tertiary amines often show higher affinity due to hydrophobic collapse.
Linker C3-Amino stereochemistry (

vs

)
Geometric ConstraintEnantiomers often show >100-fold activity difference. Model must be chiral-specific.
Core 5-H vs. 5-MethylHydrophobic Feature (Hyd)5-Me increases logP and fills the hydrophobic accessory pocket.
H-Bonding Chroman O1 etherH-Bond Acceptor (HBA)Essential for anchoring orientation in the binding site.
Part 2: Computational Workflow

The following diagram outlines the high-integrity workflow required to generate a predictive model.

PharmacophoreWorkflow cluster_QC Quality Control Gate DataCuration 1. Data Curation (ChEMBL/BindingDB) ConfAnalysis 2. Conformational Analysis (Systematic Search + 5-Me Penalty) DataCuration->ConfAnalysis Clean & Protonate Alignment 3. Molecular Alignment (Pharmacophore-based vs Atom-based) ConfAnalysis->Alignment Bioactive Conformer Selection ModelGen 4. Hypothesis Generation (Feature Extraction) Alignment->ModelGen Superposition Validation 5. Validation (Decoys/ROC/EF) ModelGen->Validation Test Set Validation->ModelGen Refine (Feedback Loop) App 6. Virtual Screening Validation->App High AUC > 0.7

Figure 1: End-to-End Pharmacophore Modeling Workflow. Note the feedback loop at the validation stage, essential for refining feature tolerance spheres.

Part 3: Step-by-Step Protocol
Phase 1: Data Curation & Preparation

Objective: Create a clean, reliable dataset to train the model.

  • Source Selection: Extract ligands from ChEMBL or BindingDB with

    
     nM for 5-HT1A.
    
  • Stereochemistry: Explicitly define the C3 chiral center. If the assay was racemic, discard the data point unless the enantiomers are known to be equipotent (rare).

  • Protonation: The 3-amino nitrogen must be protonated (cationic) to simulate the physiological state (pH 7.4).

  • Energy Minimization: Use the MMFF94x force field, which handles small organic molecules and strained bicyclic rings well.

Phase 2: Conformational Analysis (The Critical Step)

Objective: Identify the "Bioactive Conformer" rather than just the lowest energy state.

The 5-methyl group creates a "rotational barrier." A standard random search is insufficient.

  • Algorithm: Use a Systematic Search or Stochastic Search (e.g., Monte Carlo) with a limit of 10 kcal/mol above the global minimum.

  • Constraint: Monitor the dihedral angle of the dihydropyran ring.

    • Insight: The bioactive conformation often places the basic nitrogen in an equatorial-like orientation relative to the aromatic plane to maximize distance from the 5-methyl group.

  • Cluster Analysis: Cluster the generated conformers by RMSD (0.5 Å cutoff). Select the lowest energy representative from each cluster.

Phase 3: Alignment & Hypothesis Generation

Objective: Overlay the molecules to identify common spatial features.

  • Template Selection: Choose the most potent, rigid ligand as the template (e.g., a 5-methyl-3-dipropylaminochroman derivative).

  • Feature Mapping: Map the following features onto the aligned set:

    • PI (Positive Ionizable): The protonated amine nitrogen.

    • HBA (Hydrogen Bond Acceptor): The ether oxygen (O1).

    • HYD (Hydrophobic): The aromatic ring centroid.

    • HYD (Hydrophobic): The 5-methyl group (Critical for specificity).

  • Common Feature Pharmacophore (CFP): Generate hypotheses that match at least 4 of these features across 75% of the active set.

Part 4: The Pharmacophore Map

The resulting model should resemble the topology defined below. This diagram represents the spatial constraints required for high-affinity binding.

PharmacophoreMap PI Pos. Ionizable (Basic N) AR Aromatic Ring (Chroman Core) PI->AR ~5.2 Å HBA H-Bond Acceptor (Ether O) PI->HBA ~4.8 Å HYD Hydrophobic (5-Methyl) AR->HYD ~2.5 Å (Rigid) HBA->HYD ~2.8 Å (Peri)

Figure 2: Spatial Pharmacophore Map. The rigid distance between the Aromatic Ring and the 5-Methyl group is a defining characteristic of this scaffold.

Part 5: Validation Protocols (Self-Validating Systems)

A model is only as good as its ability to discriminate actives from decoys.

1. Decoy Set Generation (DUD-E / DEKOIS)

Do not use random molecules. Use property-matched decoys .

  • Protocol: For every active 5-methyl-3-aminochroman, generate 50 decoys that match the Molecular Weight (MW), LogP, and Rotatable Bonds but differ in topology (e.g., different ring fusion or heteroatom placement).

2. Metrics for Success

Perform a Virtual Screening (VS) run of the Actives + Decoys.[1] Calculate:

  • ROC AUC (Area Under Curve):

    • Target: > 0.7 (Acceptable), > 0.85 (Excellent).

    • Meaning: Probability that a randomly chosen active is ranked higher than a randomly chosen decoy.[1]

  • Enrichment Factor (EF 1%):

    • Formula:

      
      .
      
    • Target: > 10. (Meaning the model is 10x better than random selection).

Troubleshooting:

  • If EF is low: Your excluded volume spheres are likely too tight, or you missed a crucial steric clash (check the 5-methyl region).

  • If AUC is 0.5: The model is random. Re-evaluate the alignment of the basic nitrogen.

Part 6: References
  • Langer, T., & Wolber, G. (2004). Pharmacophore definition and 3D searches. Drug Discovery Today: Technologies. Link

  • Warszycki, D., et al. (2013).[2] A Linear Combination of Pharmacophore Hypotheses as a New Tool in Search of New Active Compounds – An Application for 5-HT1A Receptor Ligands.[2] PLoS ONE. Link

  • Kortagere, S., et al. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules. Link

  • Truchon, J. F., & Bayly, C. I. (2007). Evaluating Virtual Screening Methods: Good and Bad Metrics for the "Early Recognition" Problem. Journal of Chemical Information and Modeling. Link

  • Mysinger, M. M., et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Catalytic hydrogenation conditions for 5-methyl-chromen-3-amine reduction

Executive Summary & Core Directive Objective: This guide details the chemoselective and stereoselective hydrogenation of 5-methyl-2H-chromen-3-amine (1) to 5-methyl-chroman-3-amine (2) . The Challenge: The substrate pres...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Objective: This guide details the chemoselective and stereoselective hydrogenation of 5-methyl-2H-chromen-3-amine (1) to 5-methyl-chroman-3-amine (2) .

The Challenge: The substrate presents two distinct challenges:

  • Electronic Instability: The 3-amino-2H-chromene moiety is a cyclic enamine. Under improper conditions, it is prone to hydrolysis (yielding the ketone) or C-N bond hydrogenolysis (yielding the deaminated chroman).

  • Steric Hindrance: The 5-methyl group exerts significant peri-strain on the C4 position, sterically shielding the double bond from the top face. This requires tailored catalyst loading and pressure parameters compared to the unsubstituted parent chromene.

Scope: This protocol covers:

  • Method A: Heterogeneous Catalysis (Racemic Synthesis) – Optimized for robustness and yield.

  • Method B: Homogeneous Asymmetric Catalysis (Chiral Synthesis) – Optimized for enantioselectivity (>95% ee).

Chemical Pathway & Mechanism[1][2][3]

The reduction proceeds via surface adsorption (heterogeneous) or metal-complex coordination (homogeneous). The 5-methyl group dictates the facial selectivity, often directing hydride delivery to the face opposite the methyl group.

ReactionPathway Substrate 5-Methyl-2H-chromen-3-amine (Enamine) Intermed Imine Tautomer (Transient) Substrate->Intermed Tautomerization (Acid Promoted) Product 5-Methyl-chroman-3-amine (Amine) Substrate->Product Direct H2 Addition (Major Path) SideProd Side Product: Deaminated Chroman Substrate->SideProd Hydrogenolysis (Pd/C, High Temp) Intermed->Product C=N Reduction

Figure 1: Reaction pathway showing the competition between direct enamine reduction, imine tautomerization, and hydrogenolysis.

Method A: Heterogeneous Catalysis (Racemic)

Best For: Scale-up, initial SAR studies, and cost-sensitive synthesis. Catalyst Choice: PtO₂ (Adam's Catalyst) is superior to Pd/C for this substrate. Palladium often promotes the hydrogenolysis of the allylic/benzylic C-N bond, leading to deamination. Platinum is milder towards the C-N bond while effectively saturating the C=C bond.

Materials
  • Substrate: 5-methyl-2H-chromen-3-amine (1.0 equiv)

  • Catalyst: PtO₂ (5-10 wt% loading relative to substrate)

  • Solvent: Methanol (anhydrous)

  • Additive: Acetic Acid (1.0 - 2.0 equiv) – Critical for preventing amine poisoning of the catalyst.

  • Hydrogen Source: H₂ gas (Balloon or low-pressure shaker)

Step-by-Step Protocol
  • Preparation: In a clean hydrogenation vessel (Parr shaker bottle or round-bottom flask), dissolve the substrate in Methanol (0.1 M concentration).

  • Acidification: Add Acetic Acid (1.5 equiv).

    • Why? The free amine product can bind strongly to the Pt surface, killing activity. Converting it to the acetate salt in situ prevents this.

  • Catalyst Addition: Carefully add PtO₂ under an inert atmosphere (Argon/Nitrogen).

    • Safety: Do not add dry catalyst to flammable solvent in air; wet the catalyst with a small amount of water or toluene first if safety protocols require.

  • Hydrogenation:

    • Purge the vessel 3x with N₂ and 3x with H₂.

    • Pressurize to 3 atm (45 psi) .

    • Agitate at Room Temperature (20-25°C) for 4-6 hours.

    • Note: The 5-methyl group may slow the rate; if conversion is <50% at 2 hours, increase pressure to 5 atm, but avoid heating >40°C to prevent hydrogenolysis.

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

    • Concentrate the filtrate to remove bulk MeOH.

    • Basify the residue with saturated aqueous NaHCO₃ (pH ~9).

    • Extract with Ethyl Acetate (3x). Dry combined organics over Na₂SO₄ and concentrate.

Method B: Asymmetric Hydrogenation (Chiral)

Best For: Clinical candidates requiring single enantiomers.[1] Catalyst Choice: Ru(OAc)₂[(R)-BINAP] or Ru-Synphos . Ruthenium-diphosphine complexes are the gold standard for cyclic enamides/amines.

Optimization for 5-Methyl Substitution

The 5-methyl group creates a "locked" conformation. Standard ligands may clash with this bulk. (R)-SegPhos or (R)-Synphos often accommodate steric bulk better than BINAP due to a narrower dihedral angle.

Materials
  • Pre-catalyst: [RuCl(p-cymene)((R)-SegPhos)]Cl (1-2 mol%)

  • Solvent: Degassed Methanol or Ethanol/DCM (1:1)

  • Pressure: 30-50 bar (High pressure required to overcome steric barrier)

  • Temperature: 50°C

Step-by-Step Protocol
  • Glovebox Setup: In a nitrogen-filled glovebox, weigh the Ru-catalyst and substrate into a glass liner for an autoclave.

  • Solvent: Add degassed solvent. Strict oxygen exclusion is vital.

  • Reaction:

    • Seal the autoclave and transfer to the high-pressure rig.

    • Purge H₂ (5x at 10 bar).

    • Pressurize to 50 bar .

    • Heat to 50°C and stir at 1000 rpm for 12-18 hours.

  • Monitoring: Check conversion by HPLC. If the 5-methyl steric hindrance stalls the reaction, increase temperature to 65°C, but monitor for aromatization side-products.

Experimental Workflow Diagram

Workflow cluster_0 Reaction Setup cluster_1 Execution & Workup Start Start: 5-Me-Chromen-3-amine Solvent Dissolve in MeOH (+ AcOH for PtO2) Start->Solvent CatLoad Add Catalyst (PtO2 or Ru-Chiral) Solvent->CatLoad Pressurize Pressurize H2 (3 atm vs 50 atm) CatLoad->Pressurize Monitor Monitor (TLC/LCMS) Check for Deamination Pressurize->Monitor Stir 6-18h Filter Filter (Celite) Monitor->Filter Complete Basify Basify (NaHCO3) Extract (EtOAc) Filter->Basify End Product: 5-Me-Chroman-3-amine Basify->End

Figure 2: Operational workflow for the hydrogenation process.

Troubleshooting & Optimization Data

The following table summarizes common issues specifically related to the 5-methyl derivative.

IssueProbable CauseCorrective Action
Low Conversion Steric blocking by 5-Me group.Increase H₂ pressure (up to 50 bar) or switch to a smaller ligand (e.g., Me-DuPhos).
Deamination (C-N cleavage) Hydrogenolysis active site (Pd).Switch from Pd/C to PtO₂ or Rh/C . Lower temperature.
Dimerization Enamine hydrolysis/coupling.Ensure solvent is anhydrous . Increase agitation speed to favor H₂ uptake over side reactions.
Racemization (Method B) Reversible enamine-imine tautomerism.Acylate the amine in situ (use Boc₂O) to trap the product as the carbamate immediately upon formation.

References

  • General Chromene Reduction: Synthesis of 3-aminochroman derivatives through ruthenium-Synphos catalyzed asymmetric hydrogenation. PubMed (NIH). Available at: [Link]

  • Enamine Hydrogenation Mechanism: Detection and elimination of product inhibition from the asymmetric catalytic hydrogenation of enamines. PubMed (NIH). Available at: [Link]

  • Heterogeneous Catalyst Selection (Pt vs Pd): The Art of Heterogeneous Catalytic Hydrogenation: Functional Group Reductions. University of Illinois.[2] Available at: [Link]

Sources

Application

Advanced Chiral Resolution Strategies for 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine

Introduction & Structural Analysis[1][2] The 3-aminochroman scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for various CNS-active agents targeting 5-HT1A, dopamine D2, and adren...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Analysis[1][2]

The 3-aminochroman scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for various CNS-active agents targeting 5-HT1A, dopamine D2, and adrenergic receptors. The specific derivative, 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine , presents a unique resolution challenge due to the steric bulk of the methyl group at the C5 position (peri-like to the ether oxygen), which influences the solubility profile of diastereomeric salts compared to the unsubstituted parent molecule.

Achieving high enantiomeric excess (ee > 99%) is critical, as the (R)- and (S)-enantiomers often exhibit distinct pharmacological profiles—typically, the (R)-enantiomer of 3-aminochromans displays higher affinity for serotonergic targets [1].

This guide details three distinct resolution workflows:

  • Classical Diastereomeric Salt Crystallization: The scalable, cost-effective "workhorse" method.

  • Biocatalytic Kinetic Resolution: A green chemistry approach using immobilized lipases.

  • Preparative Chiral Chromatography: For high-purity polishing or rapid small-scale separation.

Method A: Diastereomeric Salt Crystallization

Best For: Multi-gram to Kilogram scale resolution.

Mechanistic Rationale

The 3-amino group is sufficiently basic (


) to form stable salts with chiral carboxylic acids. While Tartaric acid is the standard for unsubstituted chromans, the increased lipophilicity of the 5-methyl analog often requires Dibenzoyl-L-tartaric acid (L-DBTA)  or Mandelic acid  to facilitate efficient lattice differentiation.
Protocol: Resolution with Dibenzoyl-L-Tartaric Acid

Materials:

  • Racemic 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine (1.0 eq)

  • (-)-Dibenzoyl-L-tartaric acid (anhydrous) (1.0 eq)

  • Solvent System: Ethanol (EtOH) / Water (95:5 v/v)

Step-by-Step Workflow:

  • Salt Formation:

    • Dissolve 10.0 g (61.3 mmol) of the racemic amine in 150 mL of refluxing EtOH/Water (95:5).

    • In a separate flask, dissolve 22.0 g (61.3 mmol) of (-)-Dibenzoyl-L-tartaric acid in 100 mL of warm EtOH.

    • Critical Step: Add the hot acid solution to the amine solution slowly over 20 minutes with vigorous stirring. The solution should remain clear (if turbidity occurs, add small amounts of hot EtOH).

  • Controlled Cooling (The Nucleation Phase):

    • Allow the mixture to cool to room temperature (20-25°C) naturally over 4 hours. Do not use an ice bath immediately, as rapid cooling traps the wrong diastereomer (kinetic entrapment).

    • Once ambient temperature is reached, age the slurry for 2 hours.

    • Cool to 0-5°C for 2 hours to maximize yield.

  • Isolation & Recrystallization:

    • Filter the white precipitate (Salt A).

    • Checkpoint 1: Dry a small sample and check optical rotation or chiral HPLC. If ee < 90%, perform a recrystallization.

    • Recrystallization:[1][2] Dissolve the wet cake in the minimum amount of boiling EtOH (approx. 10-15 volumes). Cool slowly to 0°C. Filter to obtain the diastereomerically pure salt.

  • Free Basing (Liberation):

    • Suspend the purified salt in CH₂Cl₂ (DCM) and add 1M NaOH (aq) until pH > 12.

    • Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the enantiopure amine.[1]

Data Summary: Salt Screening Performance

Based on structural analogs [2]

Resolving AgentSolvent SystemYield (Cycle 1)ee% (Cycle 1)Recrystallization Required?
(-)-Dibenzoyl-L-tartaric acid EtOH/H₂O (95:5) 38% (Max 50%)92% Yes (1x)
L-(+)-Tartaric acidMethanol41%65%Yes (3x) - Poor selectivity
(S)-Mandelic acidIPA30%85%Yes (1x)

Method B: Biocatalytic Kinetic Resolution

Best For: Green chemistry compliance and avoiding heavy metal catalysts.

Mechanistic Rationale

Candida antarctica Lipase B (CAL-B) displays high enantioselectivity toward primary amines. The enzyme typically acylates the (R)-enantiomer of 3-aminochromans, leaving the (S)-amine unreacted (Kazlauskas rule).

Protocol: CAL-B Mediated Acylation

Materials:

  • Racemic Amine (500 mg)

  • Novozym 435 (Immobilized CAL-B) (50% w/w relative to amine)

  • Acyl Donor: Ethyl Acetate (also acts as solvent) or Isopropyl Acetate in MTBE.

Step-by-Step Workflow:

  • Reaction Setup:

    • Dissolve 500 mg of rac-amine in 10 mL of dry Ethyl Acetate.

    • Add 250 mg of Novozym 435 beads.

    • Incubate in an orbital shaker at 30°C / 200 rpm.

  • Monitoring:

    • Checkpoint 2: Monitor by HPLC every 2 hours. The reaction will produce the N-acetylated-(R)-amine and leave the (S)-amine.

    • Stop the reaction when conversion reaches exactly 50% (typically 6-24 hours).

  • Workup:

    • Filter off the enzyme beads (can be recycled).

    • Evaporate the solvent.[3][1][4]

    • Separation: The product mixture contains a basic amine (S) and a neutral amide (R).

    • Dissolve residue in DCM and wash with 1M HCl.

      • Aqueous Layer: Contains (S)-amine.[5][6][7] Basify with NaOH and extract to recover (S)-enantiomer.

      • Organic Layer:[8] Contains (R)-amide.[5][9] Hydrolyze (6M HCl, reflux) to recover (R)-enantiomer.

Method C: Preparative Chiral HPLC

Best For: Analytical validation and rapid isolation of <100 mg samples.

Chromatographic Conditions

The presence of the 5-methyl group increases retention on polysaccharide columns compared to the unsubstituted analog.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-(3,5-dimethylphenylcarbamate))[10]

  • Dimensions: 250 x 4.6 mm (Analytical) / 250 x 20 mm (Prep)

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min (Analytical) / 15-20 mL/min (Prep)

  • Detection: UV @ 280 nm (Chroman absorption)

Separation Logic
  • Elution Order: typically, the (S)-enantiomer elutes first on Chiralpak AD-H, but this must be confirmed with a standard [3].

  • Resolution (Rs): Expect Rs > 2.5 due to the rigid bicyclic structure.

Visualized Workflows

Diagram 1: Classical Salt Resolution Pathway

SaltResolution Racemate Racemic 5-Methyl-chroman-3-amine (10g Starting Material) SaltFormation Salt Formation + (-)-DBTA (1.0 eq) Solvent: EtOH/H2O Racemate->SaltFormation Crystallization Controlled Cooling (Reflux -> 25°C -> 5°C) SaltFormation->Crystallization Filtration Filtration Crystallization->Filtration Solid Solid Cake (Diastereomeric Salt A) Filtration->Solid Liquor Mother Liquor (Enriched in Salt B) Filtration->Liquor Check QC Check ee > 98%? Solid->Check Recryst Recrystallization (Boiling EtOH) Check->Recryst No FreeBase Free Basing (DCM / 1M NaOH) Check->FreeBase Yes Recryst->Solid FinalProduct Pure (R)-Enantiomer (>99% ee) FreeBase->FinalProduct

Caption: Workflow for the resolution of 5-methyl-chroman-3-amine using Dibenzoyl-L-tartaric acid.

Diagram 2: Enzymatic Kinetic Resolution Cycle

EnzymaticResolution Substrate Racemic Amine + Ethyl Acetate Complex Enzyme-Substrate Complex Substrate->Complex Binding Enzyme CAL-B (Novozym 435) Complex->Enzyme Catalysis ProductR (R)-Amide (Acylated) Complex->ProductR Fast Reaction (k_fast) ProductS (S)-Amine (Unreacted) Complex->ProductS Slow/No Reaction (k_slow) Separation Acid/Base Extraction ProductR->Separation ProductS->Separation

Caption: Kinetic resolution mechanism via CAL-B lipase, selectively acylating the (R)-enantiomer.

References

  • BenchChem. (2025).[3] The Stereochemistry of Substituted Chroman-3-amines: A Technical Guide. Retrieved from

  • Mellin, C., et al. (2001).[11] "5-Substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives: synthesis and interaction with serotoninergic receptors." Journal of Pharmacy and Pharmacology, 53(7), 959-968.[11]

  • Yakhak Hoeji. (2021). "Enantiomer Separation of Chiral Amines... on Polysaccharide Phenylcarbamates." Journal of the Pharmaceutical Society of Korea.

  • Unchained Labs. "Identifying a diastereomeric salt for a challenging chiral resolution." Application Note.

Sources

Method

Microwave-assisted synthesis of 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine

Application Note & Protocol: Microwave-Assisted Synthesis of 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine Executive Summary This application note details a robust, microwave-assisted protocol for the synthesis of 5-Methy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Microwave-Assisted Synthesis of 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine (also known as 5-methyl-3-aminochroman). The 3-aminochroman scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore for 5-HT1A receptor agonists, dopamine antagonists, and various cardiovascular agents.

Traditional thermal synthesis of this scaffold often involves prolonged reaction times (24–48 hours) and harsh conditions that degrade sensitive functionalities. This guide presents a two-step microwave-assisted workflow that reduces total reaction time to under 1 hour while improving yield and purity. The pathway utilizes a solvent-free Knoevenagel condensation/cyclization followed by a rapid catalytic transfer hydrogenation (CTH).

Retrosynthetic Analysis & Strategy

To introduce the methyl substituent at the C5 position of the chroman ring, the starting material must be carefully selected based on the cyclization mechanism.

  • Target: 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine.

  • Intermediate: 5-Methyl-3-nitro-2H-chromene.

  • Precursor: 2-Hydroxy-6-methylbenzaldehyde (6-Methylsalicylaldehyde).

    • Note on Regiochemistry: In the chroman ring system, position 5 is adjacent to the ring fusion (C4a). In the starting salicylaldehyde, the aldehyde carbon becomes C4, and the carbon bearing the aldehyde becomes C4a. Therefore, the substituent at the C6 position of the salicylaldehyde ends up at the C5 position of the final chroman ring.

Reaction Scheme:

  • Step 1 (Cyclization): 2-Hydroxy-6-methylbenzaldehyde + 2-Nitroethanol

    
     5-Methyl-3-nitro-2H-chromene.
    
  • Step 2 (Reduction): 5-Methyl-3-nitro-2H-chromene

    
     5-Methyl-3-aminochroman.
    

Materials and Equipment

Reagents:

  • Precursor: 2-Hydroxy-6-methylbenzaldehyde (>97% purity).

  • Cyclization Reagents: 2-Nitroethanol, Potassium Carbonate (anhydrous), Tetrabutylammonium bromide (TBAB).[1][2][3]

  • Reduction Reagents: 10% Palladium on Carbon (Pd/C), Ammonium Formate, Methanol (HPLC grade).

  • Work-up: Ethyl acetate, Dichloromethane, HCl (1M), NaOH (1M), Brine, Sodium Sulfate.

Equipment:

  • Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control and IR temperature monitoring.

  • Vessels: 10 mL and 35 mL pressure-sealed reaction vials with Teflon/silicone septa.

Experimental Protocol

Step 1: Synthesis of 5-Methyl-3-nitro-2H-chromene

Objective: Rapid construction of the bicyclic core via solvent-free Phase Transfer Catalysis (PTC).

  • Preparation: In a 10 mL microwave process vial, mix 2-Hydroxy-6-methylbenzaldehyde (4.0 mmol, 544 mg), Potassium Carbonate (20 mmol, 2.76 g), and TBAB (0.5 mmol, 161 mg).

  • Addition: Add 2-Nitroethanol (6.0 mmol, 0.43 mL) dropwise to the solid mixture.

  • Mixing: Vortex the mixture for 30 seconds to ensure a homogeneous paste. Do not add solvent.[4]

  • Microwave Irradiation:

    • Mode: Standard Control (Fixed Temperature).

    • Temperature: 100 °C.

    • Hold Time: 5 minutes.

    • Power Limit: 150 W (Dynamic).

    • Stirring: High.[5][6]

  • Work-up:

    • Cool the vial to room temperature.

    • Add water (10 mL) to dissolve salts and extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purification: Recrystallize from Ethanol or perform short-plug filtration (Silica, 10% EtOAc/Hexane) to obtain the yellow solid product.

    • Expected Yield: 75–85%.[6][7]

Step 2: Reduction to 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine

Objective: Simultaneous reduction of the nitro group and the C3-C4 double bond using Catalytic Transfer Hydrogenation (CTH).

  • Preparation: In a 35 mL microwave vial, dissolve the 5-Methyl-3-nitro-2H-chromene (2.0 mmol, ~382 mg) from Step 1 in Methanol (15 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading, ~40 mg). Caution: Pd/C can ignite methanol vapors; add under inert gas blanket if possible.

  • Hydrogen Source: Add Ammonium Formate (10.0 mmol, 630 mg).

  • Microwave Irradiation:

    • Mode: Standard Control.

    • Temperature: 60 °C.

    • Hold Time: 10 minutes.

    • Power Limit: 100 W.

    • Pressure Limit: 200 psi (Ammonium formate decomposes to release gases; ensure vessel is rated for pressure).

  • Work-up:

    • Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

    • Concentrate the filtrate to remove methanol.

    • Acid-Base Purification (Crucial for Amine Purity):

      • Dissolve residue in 1M HCl (15 mL) and wash with Ethyl Acetate (2 x 10 mL) to remove non-basic impurities.

      • Basify the aqueous layer to pH >12 using 4M NaOH.

      • Extract the free amine with Dichloromethane (3 x 15 mL).

      • Dry (Na₂SO₄) and concentrate to afford the target amine as a pale yellow oil or solid.

    • Expected Yield: 80–90%.

Results & Discussion

Optimization Data (Step 1: Cyclization)

Entry Temp (°C) Time (min) Solvent Yield (%)
1 80 10 Toluene 45
2 100 10 Toluene 62
3 100 5 None (Neat) 82

| 4 | 120 | 5 | None (Neat) | 78 (degradation) |

Mechanism of Action: The synthesis proceeds via a domino reaction. The base (K₂CO₃) generates a carbanion from 2-nitroethanol, which undergoes a Knoevenagel condensation with the aldehyde.[2] The resulting intermediate undergoes an intramolecular oxa-Michael addition followed by dehydration to form the chromene ring. The microwave energy efficiently overcomes the activation barrier for the dehydration step, which is often the bottleneck in thermal conditions.

Visual Workflows

Synthesis Pathway (DOT Diagram)

SynthesisPathway cluster_conditions Key Mechanistic Steps SM 2-Hydroxy-6-methylbenzaldehyde + 2-Nitroethanol Inter Intermediate: 5-Methyl-3-nitro-2H-chromene SM->Inter MW, 100°C, 5 min K2CO3, TBAB (Solvent-free) Prod Target Product: 5-Methyl-3-aminochroman Inter->Prod MW, 60°C, 10 min Pd/C, HCOONH4, MeOH Step1 1. Knoevenagel Condensation 2. Oxa-Michael Cyclization 3. Dehydration Step2 1. Nitro Reduction (-NO2 -> -NH2) 2. Alkene Reduction (C3=C4 -> C3-C4)

Caption: Two-step microwave-assisted synthetic route from substituted salicylaldehyde to 5-methyl-3-aminochroman.

Troubleshooting & Safety

Troubleshooting Guide:

  • Low Yield in Step 1: Ensure reagents are finely ground and mixed well before irradiation. The reaction is heterogeneous and relies on surface contact. If the mixture is too dry, add 1-2 drops of DMF to facilitate energy transfer.

  • Incomplete Reduction (Step 2): If the double bond remains (enamine formation), increase the amount of Ammonium Formate (up to 10 eq) or extend time by 5 minutes. Monitor pressure carefully.

  • Amine Oxidation: The free amine can be sensitive to air. Store under nitrogen or convert to the HCl salt immediately by treating the DCM solution with 2M HCl in ether.

Safety Hazards:

  • 2-Nitroethanol: Toxic and potential irritant. Handle in a fume hood.

  • Pressure: Step 2 generates

    
     and 
    
    
    
    gas. Do not exceed 50% of the vessel's volume capacity. Use a microwave system with active pressure management.
  • Pd/C: Pyrophoric when dry. Keep wet with solvent.

References

  • Microwave-Assisted Synthesis of 3-Nitro-2H-Chromenes

    • Al-Mulla, A. (2013). Microwave-Assisted Synthesis of 3-Nitro-2H-Chromenes Under Solvent-less Phase-Transfer Catalytic Conditions. Jordan Journal of Chemistry.
  • Medicinal Chemistry of 3-Aminochromans

    • Nannipaneni, D., et al. (2010). Synthesis and biological evaluation of 3-aminochroman derivatives. Journal of Pharmacy and Pharmacology.
  • Microwave Transfer Hydrogenation

    • Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews.
  • General Chroman Synthesis Review

    • Patil, S. A., et al. (2015).[8] Microwave-assisted synthesis of chromenes: biological and chemical importance. Future Medicinal Chemistry.

Sources

Application

Application Note: Scalable Synthesis of 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine

Executive Summary This application note details a robust, scalable protocol for the production of 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine (also known as 5-methyl-3-aminochroman). This scaffold is a privileged struct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the production of 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine (also known as 5-methyl-3-aminochroman). This scaffold is a privileged structure in medicinal chemistry, serving as a key pharmacophore for serotonin (5-HT) receptor modulators and adrenergic ligands.

While enzymatic resolution of 3-chromanones is possible, it is often limited by the instability of the ketone intermediate. This guide prioritizes a chemical synthesis route via the 3-nitro-2H-chromene intermediate , selected for its atom economy, crystalline intermediates, and amenability to kilogram-scale production.

Route Selection & Safety Assessment

Comparative Analysis of Synthetic Strategies

Three primary routes were evaluated for scale-up suitability:

RouteKey IntermediatesScale-Up ViabilityDecision
A. Reductive Amination 5-Methyl-3-chromanoneLow. The 3-chromanone core is prone to oxidation and polymerization during storage.Rejected
B. Epoxide Opening 3,4-Epoxy-5-methylchromanMedium. Requires azide chemistry (NaN

), which poses explosion hazards at >100g scale without flow reactors.
Backup
C. Nitro-Chromene Reduction 3-Nitro-2H-chromene High. Intermediates are stable solids. The "Dauzonne" cyclization is robust.Selected
The Selected Pathway: Nitro-Chromene Reduction

The chosen route utilizes a condensation between 2-hydroxy-6-methylbenzaldehyde and 2-nitroethanol , followed by a two-stage reduction. This avoids the handling of unstable ketones and allows for the isolation of the stable nitro-chromene intermediate, acting as a purification checkpoint.

SynthesisRoute SM1 2-Hydroxy-6-methyl- benzaldehyde INT1 Intermediate: 5-Methyl-3-nitro-2H-chromene (Crystalline Solid) SM1->INT1 Phthalic Anhydride Toluene, Reflux (-H2O) SM2 2-Nitroethanol SM2->INT1 INT2 Intermediate: 5-Methyl-3-nitrochroman INT1->INT2 NaBH4, SiO2 IPA/CHCl3 PROD Target: 5-Methyl-3-aminochroman (HCl Salt) INT2->PROD H2, Pd/C MeOH

Figure 1: Synthetic workflow for 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine.

Critical Raw Material Attributes (CRMA)

For reproducible scale-up, the starting material quality is critical.

  • 2-Hydroxy-6-methylbenzaldehyde (6-Methylsalicylaldehyde):

    • Purity: >98% (GC).

    • Impurity Profile: Must be free of 3-methyl isomer (<0.5%) to avoid difficult downstream separation.

  • 2-Nitroethanol:

    • Handling: Highly toxic. Store at 2-8°C.

    • Water Content: <0.5% (Karl Fischer). Excess water retards the cyclization.

Step-by-Step Scale-Up Protocol

Step 1: Synthesis of 5-Methyl-3-nitro-2H-chromene

This step utilizes a dehydrative cyclization. Phthalic anhydride serves as a catalyst and water scavenger.

Reagents:

  • 2-Hydroxy-6-methylbenzaldehyde (1.0 equiv)

  • 2-Nitroethanol (1.5 equiv)

  • Phthalic anhydride (1.5 equiv)

  • Di-n-butylammonium chloride (0.1 equiv)

  • Solvent: Toluene (10 vol)

Protocol:

  • Charge a reactor equipped with a Dean-Stark trap and mechanical stirrer with Toluene.

  • Add 2-Hydroxy-6-methylbenzaldehyde, 2-Nitroethanol, Phthalic anhydride, and Di-n-butylammonium chloride.

  • Heat the mixture to vigorous reflux (approx. 110°C internal).

  • Monitor water collection in the Dean-Stark trap. Reaction is typically complete when water evolution ceases (18–24 hours).

  • Work-up: Cool to 25°C. Filter off the phthalic acid byproduct.

  • Wash the filtrate with Sat. NaHCO

    
     (2x) and Brine (1x).
    
  • Concentrate the organic phase under reduced pressure.

  • Crystallization: Recrystallize the crude solid from Ethanol/Water (9:1).

    • Target Yield: 65–75%

    • Appearance: Yellow/Orange needles.

Step 2: Selective Reduction to 5-Methyl-3-aminochroman

Direct hydrogenation of the nitro-chromene can be exothermic and lead to ring-opening side reactions. A two-stage reduction is recommended for >100g batches.

Phase 2A: Reduction of the Double Bond

Reagents:

  • 5-Methyl-3-nitro-2H-chromene (1.0 equiv)

  • Sodium Borohydride (NaBH

    
    ) (2.5 equiv)
    
  • Silica Gel (Merck 60, 2 wt equiv relative to substrate)

  • Solvent: Isopropanol (IPA) / Chloroform (3:1)

Protocol:

  • Suspend the nitro-chromene and Silica Gel in the solvent mixture at 0°C.

  • Add NaBH

    
     portion-wise over 1 hour. Caution: Hydrogen gas evolution.
    
  • Stir at 0°C for 2 hours, then warm to 20°C for 4 hours.

  • Quench by careful addition of dilute Acetic Acid.

  • Filter through a Celite pad to remove silica.

  • Concentrate to obtain 5-Methyl-3-nitrochroman . (This intermediate is stable and can be stored).

Phase 2B: Reduction of Nitro Group to Amine

Reagents:

  • 5-Methyl-3-nitrochroman (1.0 equiv)

  • 10% Pd/C (5 wt% loading)

  • Hydrogen Gas (3 atm / 45 psi)

  • Solvent: Methanol

Protocol:

  • Charge the hydrogenation vessel (Parr shaker or Autoclave) with the nitrochroman and Methanol.

  • Under N

    
     atmosphere, add the Pd/C catalyst.
    
  • Purge with H

    
     (3x) and pressurize to 3 atm.
    
  • Agitate at Room Temperature for 6–12 hours.

  • Filtration: Filter catalyst over Celite under inert atmosphere (Pd/C is pyrophoric).

  • Salt Formation: Add 1.1 equiv of HCl in Dioxane or Ether to the filtrate.

  • Collect the precipitated 5-Methyl-3-aminochroman hydrochloride by filtration.

Process Safety & Calorimetry

Warning: The reduction of nitro compounds is highly exothermic.

  • DSC Data (3-Nitro-2H-chromene): Onset of decomposition observed at >180°C. However, the reduction reaction releases approx. –550 kJ/mol.

  • Control Strategy:

    • In Phase 2A, strictly control the addition rate of NaBH

      
      .
      
    • In Phase 2B, ensure cooling capacity is available on the autoclave jacket. Do not exceed 40°C during hydrogenation to prevent thermal runaway.

Analytical Specifications (Quality Control)

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Identification 1H NMR (DMSO-d6)Consistent with structure
Purity HPLC (C18, ACN/Water)> 98.5% area
Residual Solvent GC-Headspace< 5000 ppm (MeOH/Toluene)
Water Content Karl Fischer< 1.0%

References

  • Dauzonne, D., & Royer, R. (1984). Synthesis of 3-nitro-2H-chromenes and their reduction to 3-aminochromans.Synthesis, 1984(4), 348-349. Link

  • Korotaev, V. Y., et al. (2019). Recent advances in the chemistry of 3-nitro-2H- and 4H-chromenes.[1]Russian Chemical Reviews, 88(2), 117. Link

  • European Patent EP0564358A1. (1993). 3-aminochromane spiro derivatives, processes for their preparation and pharmaceutical compositions containing them.[2][3]Link

  • Anderson, K., et al. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination.Angewandte Chemie International Edition, 60(46), 24456-24460.[4] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine

Welcome to the technical support center for the synthesis of 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield of this important amine. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success.

Core Synthesis Strategy: Reductive Amination

The most prevalent and reliable method for synthesizing 3-amino-chroman derivatives is the reductive amination of the corresponding 3-chromanone.[1] This one-pot reaction involves the condensation of the ketone with an amine source to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired amine.[2][3] This approach is favored for its efficiency and for avoiding issues like overalkylation that can occur with direct alkylation methods.[2]

G cluster_0 Synthetic Pathway Ketone 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-one Imine Intermediate Imine/Iminium Ion Ketone->Imine Condensation (-H2O) Amine_Source Amine Source (e.g., NH4OAc, NH3) Amine_Source->Imine Product 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine Imine->Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Product

Caption: General workflow for the synthesis of the target amine via reductive amination.

Frequently Asked Questions (FAQs)

Q1: My overall yield is disappointingly low. Where should I start my investigation?

Low yield is a common issue that can stem from multiple stages of the synthesis. A systematic approach is crucial.

  • Purity of Starting Materials : Begin by verifying the purity of your starting ketone, 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-one. Impurities can inhibit the reaction or lead to unwanted side products.[4] Ensure all solvents are anhydrous, as water can interfere with both imine formation and the hydride reducing agent.

  • Imine Formation : The initial condensation to form the imine is a critical equilibrium-driven step.[1] If this step is inefficient, the reducing agent may simply reduce the starting ketone to the corresponding alcohol (5-methyl-3,4-dihydro-2H-1-benzopyran-3-ol), a major potential byproduct. Monitor the reaction by TLC or ¹H NMR before and after the addition of the reducing agent to confirm imine formation.

  • Choice of Reducing Agent : Not all reducing agents are suitable. A selective agent that reduces the imine much faster than the ketone is essential for a one-pot reaction.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this reason.[5]

  • Workup & Purification : Amines can be tricky to handle. Product loss can occur during aqueous workups if the pH is not carefully controlled, leading to the product remaining in the aqueous layer. Emulsion formation during extraction is also a common problem.

Q2: I'm seeing multiple spots on my TLC plate after the reaction. What are the likely side products?

The presence of multiple spots indicates side reactions or an incomplete reaction. The most common culprits are:

  • Unreacted Ketone : The most obvious spot. If this is significant, it points to issues with reaction time, temperature, or stoichiometry.

  • Corresponding Alcohol : A major byproduct formed from the direct reduction of the starting ketone. This occurs if the reducing agent is too reactive or if imine formation is slow. Using a milder, more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN can mitigate this.[2][6]

  • Over-alkylated Products : If you are performing a reductive amination with a primary amine to get a secondary amine, it's possible to get some tertiary amine formation.[2] For the synthesis of a primary amine using an ammonia source, this is less of an issue.

  • Hydrolyzed Imine : The intermediate imine can hydrolyze back to the ketone during workup if conditions are not optimal.

Q3: The purification of my final amine product is difficult. What strategies can I employ?

Purification challenges with amines are common due to their basicity and polarity.

  • Column Chromatography : While effective, amines can streak on silica gel. To prevent this, the eluent system is often doped with a small amount of a base, such as triethylamine (~1-2%) or ammonium hydroxide, to suppress the interaction of the basic amine with the acidic silica.

  • Acid-Base Extraction : A highly effective purification technique for amines is to use their basicity. During workup, acidify the aqueous layer (e.g., with 1M HCl) to protonate your amine, making it water-soluble. Wash the aqueous layer with an organic solvent (like ethyl acetate or DCM) to remove non-basic organic impurities. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate your amine, which can then be extracted into an organic solvent.[7]

  • Crystallization as a Salt : Often, the hydrochloride (HCl) or other salt of the amine is a stable, crystalline solid that is much easier to purify by recrystallization than the freebase, which may be an oil. The pure salt can be isolated, and the freebase can be regenerated if needed.

Detailed Troubleshooting Guides

Issue: Inefficient Reductive Amination

The core of the synthesis requires careful optimization. If you suspect the reductive amination step is the source of low yield, consider the following variables.

1. Choice of Reducing Agent

The selection of the hydride source is critical for maximizing selectivity and yield.

Reducing AgentProsConsRecommended Use
NaBH(OAc)₃ Highly selective for imines/iminiums over ketones.[5] Effective under mildly acidic conditions. Non-toxic byproducts.[2]Moisture sensitive. More expensive.Highly Recommended. The go-to reagent for one-pot reductive aminations.[6]
NaBH₃CN Selective for imines at neutral or slightly acidic pH.[1] Allows for one-pot synthesis.Highly toxic (releases HCN gas upon acidification during workup).[1] Less reactive than NaBH(OAc)₃.A classic choice, but the toxicity risk requires careful handling and workup procedures.
NaBH₄ Inexpensive and readily available.Generally not selective; will readily reduce both ketones and imines.[6] Requires a two-step process (isolate imine first) or careful pH control, which can be difficult.Not recommended for one-pot procedures unless the imine is particularly stable and the ketone is unreactive.
2. Reaction Conditions: Solvent, pH, and Temperature
  • Solvent : Anhydrous, non-protic solvents are preferred. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices.[8] Tetrahydrofuran (THF) is also commonly used. Alcohols like methanol or ethanol can sometimes be used but may participate in the reaction (e.g., acetal formation) or react with the hydride agent.

  • pH Control : Imine formation is typically catalyzed by mild acid.[1] Often, a catalytic amount of acetic acid is added to the reaction mixture before the reducing agent.[5][8] This protonates the ketone's carbonyl oxygen, making it more electrophilic for the amine to attack. However, the pH must not be too low, as it will fully protonate the starting amine, rendering it non-nucleophilic.

  • Temperature & Time : Most reductive aminations with NaBH(OAc)₃ are run at room temperature for 12-24 hours.[8] Monitoring the reaction by TLC is the best way to determine completion.[4] If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be attempted, but this may also increase the rate of side reactions.

Issue: Complicated Workup and Product Loss

A clean workup is essential for a high isolated yield.

Protocol for an Effective Workup
  • Quenching : Once the reaction is complete, cool the flask in an ice bath. Carefully and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base to quench any remaining reducing agent and acid catalyst.[8] Caution : Gas evolution (H₂) may occur.

  • Extraction : Transfer the biphasic mixture to a separatory funnel. Separate the layers. Extract the aqueous layer multiple times (e.g., 3x) with your organic solvent (e.g., DCM) to recover all the product.[8]

  • Washing : Combine the organic layers and wash them with brine (saturated NaCl solution). This helps to remove residual water and break up emulsions.

  • Drying and Concentrating : Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[8]

Recommended Experimental Protocol

This protocol is a robust starting point for the synthesis, utilizing best practices discussed above.

Materials:

  • 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-one

  • Ammonium Acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial Acetic Acid

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • 1M Hydrochloric Acid (HCl)

  • 6M Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Imine Formation : To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-one (1.0 eq) and ammonium acetate (5-10 eq). Dissolve the solids in anhydrous DCE or DCM (to make a ~0.1-0.2 M solution). Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction : To the stirring mixture, add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise over 15-20 minutes. Note : The addition may be slightly exothermic.

  • Monitoring : Allow the reaction to stir at room temperature for 12-24 hours. Monitor its progress by TLC (e.g., using a 9:1 DCM:Methanol eluent with 1% triethylamine).

  • Quench : Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Purification (via Extraction) :

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and extract with 1M HCl (3x). The protonated amine product will move to the aqueous layer.

    • Wash the acidic aqueous layer with DCM (1x) to remove any remaining non-basic impurities.

    • Cool the acidic aqueous layer in an ice bath and slowly add 6M NaOH until the pH is >12.

    • Extract the now basic aqueous layer with fresh DCM (3x). The freebase amine product is now back in the organic layer.

  • Final Isolation : Combine the final organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine. Further purification can be achieved via column chromatography or crystallization if necessary.

Troubleshooting Workflow

If you are facing issues, follow this logical decision tree to diagnose the problem.

G cluster_TLC TLC Analysis Results cluster_Actions Corrective Actions Start Low Yield or Impure Product TLC Analyze TLC of Crude Reaction Mixture Start->TLC Ketone Major Spot: Starting Ketone TLC->Ketone Alcohol Major Spot: Alcohol Byproduct TLC->Alcohol Multiple Multiple Unidentified Spots TLC->Multiple Clean Clean Conversion, but Low Isolated Yield TLC->Clean Action_Ketone Problem: Incomplete Reaction 1. Verify reagent stoichiometry. 2. Increase reaction time/temp. 3. Check catalyst (acetic acid). Ketone->Action_Ketone Action_Alcohol Problem: Premature Reduction 1. Ensure anhydrous conditions. 2. Use a more selective reducing agent (NaBH(OAc)3). 3. Allow more time for imine formation before adding reducing agent. Alcohol->Action_Alcohol Action_Multiple Problem: Side Reactions 1. Check purity of starting materials. 2. Lower reaction temperature. 3. Re-evaluate overall synthetic route. Multiple->Action_Multiple Action_Clean Problem: Loss During Workup/Purification 1. Optimize pH for all extractions. 2. Check for emulsions. 3. Use amine-friendly chromatography (add base to eluent). 4. Consider purification via salt crystallization. Clean->Action_Clean

Caption: A decision tree for troubleshooting common synthesis problems.

References

  • Nilsson, J. L. G., et al. (2000). Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor. Journal of Medicinal Chemistry, 43(15), 2871-2883. [Link]

  • Gawalska, A., et al. (2000). Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity. Il Farmaco, 55(3), 229-238. [Link]

  • Varma, R. S., & Kumar, D. (2001). 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives: synthesis and interaction with serotoninergic receptors. Journal of Pharmacy and Pharmacology, 53(7), 959-968. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Varma, R. S., & Kumar, D. (2001). 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives: synthesis and interaction with serotoninergic receptors. Journal of Pharmacy and Pharmacology, 53(7), 959-968. [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University Chemistry 115 Handout. [Link]

  • Anveshana's International Journal of Research in Pharmacy and Life Sciences. (2023). Design and Synthesis of Benzopyrone Compounds with Potential Medicinal Applications. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • SciAlert. (2012). The Synthesis of Benzopyran Analogues with Variation at C-2, C-4 and C-7 Positions. Current Research in Chemistry, 4(1), 18-25. [Link]

  • ResearchGate. (2019). Reactions of 5-formyl-and 5-acyl-3,4-dihydro-2H-pyrans and their annelated analogs with nucleophiles. [Link]

  • ACS Publications. (2024). Synthesis of Benzopyran–Phenylpropanoid Hybrids via Matsuda–Heck-Arylation and Allylic Oxidation. The Journal of Organic Chemistry. [Link]

  • Shodhganga. (n.d.). Summary of the Thesis Studies in Synthesis of Benzopyrones. [Link]

  • Royal Society of Chemistry. (2023). Isocyanide-based multicomponent reactions for the synthesis of benzopyran derivatives with biological scaffolds. Organic & Biomolecular Chemistry. [Link]

  • Chemistry Steps. (2024). Reductive Amination. [Link]

  • ScienceDirect. (n.d.). Reactions of 5-formyl- and 5-acyl-3,4-dihydro-2h-pyrans and their annelated analogs with nucleophiles. [Link]

  • White Rose Research Online. (2021). Reaction Chemistry & Engineering. [Link]

  • RASĀYAN Journal of Chemistry. (2016). Synthesis and Antimicrobial Evaluation of New 3, 4-Dihydro-2H-Benzo- and Naphtho-1, 3-Oxazine Derivatives. [Link]

  • Google Patents. (n.d.).
  • Biointerface Research in Applied Chemistry. (2022). Recent Development of Synthetic Strategies Towards the Synthesis of Azomethine Analogues: A Brief Review. [Link]

  • MDPI. (2024). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. [Link]

Sources

Optimization

Technical Support Center: 5-Methyl-3-Aminochroman Hydrochloride Purification

Introduction Welcome to the technical support hub for 5-methyl-3-aminochroman hydrochloride . This scaffold is a critical pharmacophore in CNS drug development, particularly for serotonin (5-HT) and dopamine receptor mod...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 5-methyl-3-aminochroman hydrochloride . This scaffold is a critical pharmacophore in CNS drug development, particularly for serotonin (5-HT) and dopamine receptor modulators.

Users frequently encounter three distinct challenges with this compound:

  • "Oiling Out" : The HCl salt often separates as a viscous oil rather than a crystal.

  • Enantiomeric Purity : The C3 chiral center requires rigorous resolution (typically >98% ee required).

  • Regio-Isomeric Impurities : Synthetic routes often yield mixtures of 5-methyl and 7-methyl isomers.

This guide moves beyond standard protocols to address the causality of these failures and provides self-validating solutions.

Module 1: The Solid State (Crystallization & Salt Formation)

Q: My product forms a "sticky gum" or oil upon HCl addition. How do I induce crystallization?

The Mechanism: 3-aminochroman derivatives are lipophilic amines. When HCl is added rapidly in a solvent where the salt is insoluble (like diethyl ether), the lattice energy cannot overcome the rapid precipitation kinetics, trapping solvent and impurities—resulting in an amorphous "oil."

The Protocol: Controlled Precipitation (Anti-Solvent Method) Do not simply "add acid." Use a thermodynamic approach to build the crystal lattice.

  • Dissolution: Dissolve the free base (1.0 eq) in a minimal volume of Isopropanol (IPA) or Ethanol (EtOH) at 40°C.

  • Acidification: Add 4M HCl in Dioxane or IPA (0.95 eq—slight deficit prevents excess acid trapping) dropwise with vigorous stirring.

  • Seeding: If the solution remains clear, add a seed crystal. If unavailable, scratch the glass surface.

  • Anti-Solvent Addition: Slowly add Ethyl Acetate (EtOAc) or MTBE until persistent turbidity is observed.

    • Ratio Target: 1:3 (Alcohol:Anti-solvent).

  • Cooling: Ramp temperature down to 0°C at a rate of 10°C/hour. Do not crash cool.

Troubleshooting Decision Tree:

CrystallizationWorkflow Start Salt Forms Oil/Gum SolventCheck Check Solvent System Start->SolventCheck IsEther Is solvent Et2O/Hexane? SolventCheck->IsEther SwitchSolvent Switch to IPA/EtOAc IsEther->SwitchSolvent Yes HeatCycle Heat to Reflux (Dissolve Oil) IsEther->HeatCycle No SwitchSolvent->HeatCycle Cooling Slow Cool (5°C/hr) HeatCycle->Cooling Seed Seed/Scratch Cooling->Seed Result Crystalline Solid Seed->Result

Figure 1: Decision matrix for converting amorphous oils into crystalline salts.

Module 2: Stereochemical Purity (Chiral Resolution)

Q: I cannot achieve >90% ee using standard recrystallization. What is the preferred resolution strategy?

The Insight: The 5-methyl group introduces steric bulk that can interfere with the packing of standard tartrate salts. For 3-aminochromans, Di-p-toluoyl-L-tartaric acid (L-DTTA) often yields superior diastereomeric discrimination compared to unsubstituted tartaric acid.

Comparative Resolution Agents Table

Resolving AgentSolvent SystemSuccess RateNotes
L-Tartaric Acid MeOH / WaterModerateOften requires 3+ recrystallizations.
Di-p-toluoyl-L-tartaric acid EtOH / AcetoneHigh Aromatic stacking assists lattice formation.
(S)-Mandelic Acid IPALowSalt often too soluble; poor yield.
Camphor-10-sulfonic acid EtOAc / EtOHModerateGood for bulky amines, but expensive.

The Protocol: Classical Resolution with L-DTTA

  • Stoichiometry: Mix Racemic Free Base (1.0 eq) and L-DTTA (1.0 eq) in refluxing Ethanol .

  • Precipitation: Allow to cool to RT overnight. Filter the precipitate (Salt A).

  • Enrichment: Recrystallize Salt A from MeOH/Acetone (1:4) until constant melting point is achieved.

  • Liberation: Treat the salt with 1M NaOH and extract with DCM to obtain the chiral free base.

  • Conversion: Convert to HCl salt immediately to prevent oxidation.

Module 3: Chemical Purity (Impurity Removal)

Q: How do I remove the 7-methyl regioisomer or over-reduced side products?

The Mechanism: If your starting material was 3-methylphenol, you likely have a mixture of 5-methyl and 7-methyl chromanones. These isomers have slightly different pKa values and lipophilicities.

The Protocol: The "Back-Extraction" Technique Chromatography on amines is difficult due to tailing. Use pKa-controlled extraction instead.

  • Dissolve: Dissolve the crude amine mixture in DCM .

  • Acid Wash (Low pH): Extract with 0.5M HCl . The amine goes into the water; non-basic impurities (unreacted chromanones) stay in DCM. Discard DCM.

  • pH Adjustment (Target pH 9-10): Carefully adjust the aqueous layer to pH ~9.5 using NaOH.

    • Note: If the 7-methyl isomer is slightly less basic, it may precipitate/extract at a lower pH than the 5-methyl isomer.

  • Extraction: Extract with MTBE .

  • Polishing: Wash the MTBE layer with brine, dry over Na2SO4, and concentrate.

Impurity Profiling Diagram:

ImpurityRemoval Crude Crude Amine Mixture (5-Me, 7-Me, Non-basics) AcidExt Extract with 0.5M HCl Crude->AcidExt OrgLayer1 DCM Layer: Non-basic Impurities AcidExt->OrgLayer1 Discard AqLayer1 Aq Layer: Amine Salts AcidExt->AqLayer1 Keep BaseTreat Adjust pH to 9.5 AqLayer1->BaseTreat FinalExt Extract with MTBE BaseTreat->FinalExt

Figure 2: Acid-Base "Back-Extraction" workflow for removing non-basic synthetic byproducts.

Frequently Asked Questions (FAQs)

Q: The HCl salt turned pink/brown after 24 hours. Is it degraded? A: This indicates oxidation of the free amine prior to salt formation or presence of trace phenols.

  • Fix: Recrystallize immediately using IPA with 1% activated charcoal . Filter hot through Celite. Store the final white solid under Argon.

Q: Can I use Chiral HPLC instead of crystallization? A: Yes, for analytical checks or small-scale prep.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1). The amine modifier is critical to prevent peak tailing.

Q: The melting point is broad (e.g., 210-218°C). Why? A: Broad melting points in HCl salts usually indicate solvates or mixed polymorphs , not necessarily chemical impurities.

  • Fix: Dry the sample at 60°C under high vacuum (0.1 mbar) for 12 hours to remove trapped solvent lattice.

References

  • Synthesis & Bioactivity of Aminochromans

    • Title: Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination.[1][2][3]

    • Source: Angewandte Chemie Int.[2] Ed., 2021.[2]

    • URL:[Link]

  • Chiral Resolution Strategies

    • Title: Resolution of Enantiomers (Chiralpedia).[4]

    • Source: Chiralpedia / Washington University.
    • URL:[Link] (Note: Generalized reference for L-DTTA application).

  • Salt Formation & Crystallization

    • Title: Purification of organic hydrochloride salt? (Discussion & Protocols).
    • Source: ResearchG
    • URL:[Link]

  • General Purification Text: Title: Purification of Laboratory Chemicals (8th Edition). Source: W.L.F. Armarego. Context: Standard reference for solvent selection (IPA/EtOAc) for amine salts.

Sources

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess (ee) for 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine

For Researchers, Scientists, and Drug Development Professionals This guide provides targeted troubleshooting and frequently asked questions (FAQs) to address common challenges in achieving high enantiomeric excess (ee) f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides targeted troubleshooting and frequently asked questions (FAQs) to address common challenges in achieving high enantiomeric excess (ee) for the synthesis of 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine. The chroman-3-amine scaffold is a crucial structural motif in medicinal chemistry, and precise stereochemical control is often paramount for pharmacological activity.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing enantiomerically enriched 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine?

A1: There are two main approaches to obtaining enantiomerically pure 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine:

  • Asymmetric Synthesis: This involves creating the desired enantiomer directly using a chiral catalyst or auxiliary. Common methods include:

    • Asymmetric Hydrogenation: The hydrogenation of an enamide derived from the corresponding 5-methyl-chroman-3-one using a chiral catalyst, such as a Ruthenium-Synphos complex, can provide high chemical yields and excellent enantiomeric excesses.[1]

    • Reductive Amination of 5-Methyl-chroman-3-one: This involves the reaction of 5-methyl-chroman-3-one with an amine source in the presence of a chiral catalyst and a reducing agent.[2][3][4]

    • Organocatalytic Domino Reactions: Methods like oxa-Michael-nitro-Michael domino reactions using chiral bifunctional organocatalysts can produce highly substituted chiral chromans with excellent enantioselectivities.[5][6]

  • Chiral Resolution: This method involves separating the enantiomers from a racemic mixture of 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine. This is typically achieved through:

    • Diastereomeric Salt Crystallization: Reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[7]

    • Preparative Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase to separate the enantiomers on a larger scale.[8]

Q2: My asymmetric synthesis is resulting in low enantiomeric excess (ee). What are the most likely causes?

A2: Low ee is a common challenge in asymmetric synthesis and can stem from several factors. A systematic approach to troubleshooting is crucial.[9][10]

  • Catalyst/Ligand Purity and Integrity: The enantiomeric and chemical purity of your chiral catalyst or ligand is critical.[9][11] Any contamination with the opposite enantiomer will directly reduce the final ee. Ensure the catalyst has been stored and handled correctly, typically under an inert atmosphere, to prevent decomposition.[9]

  • Racemic Background Reaction: A non-catalyzed, racemic reaction may be occurring simultaneously with the desired asymmetric transformation, leading to a lower overall ee.[11]

  • Reaction Temperature: Temperature can significantly impact enantioselectivity.[9][10] Generally, lower temperatures favor higher ee by increasing the energy difference between the diastereomeric transition states.[9][12]

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and, consequently, the enantioselectivity.[10] Screening a range of solvents with varying polarities is often beneficial.

  • Substrate Purity: Impurities in your starting material, 5-methyl-chroman-3-one or its precursor, can interfere with the catalyst or lead to achiral side products.[11]

Q3: How do I accurately determine the enantiomeric excess of my 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the ee of chiral amines.[1][13][14]

  • Method Development: A chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD), are often effective for separating amine enantiomers.[1][8][14][15]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and isopropanol.[1] For basic compounds like amines, adding a small amount of an amine modifier, such as diethylamine (DEA), can improve peak shape and resolution.[15]

  • Quantification: Once baseline separation of the two enantiomer peaks is achieved, the ee is calculated from the integrated area of each peak.[1] It is essential to analyze a racemic sample to confirm the elution order and separation of the enantiomers.[10]

Troubleshooting Guide: Low Enantiomeric Excess

This guide provides a structured approach to diagnosing and resolving issues of low ee in the asymmetric synthesis of 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine.

Potential Cause Troubleshooting Steps Rationale
Catalyst/Ligand Issues 1. Verify Purity: Confirm the enantiomeric and chemical purity of the catalyst and/or ligand. If in doubt, use a fresh, unopened batch.[11] 2. Check for Decomposition: Ensure proper storage and handling under an inert atmosphere.[9] 3. Optimize Catalyst Loading: Systematically vary the catalyst loading to find the optimal concentration.[10]The catalyst's stereochemical integrity is paramount. Impurities or degradation can lead to a less selective or inactive catalyst.[9] Optimal loading ensures the catalyzed pathway dominates.
Reaction Conditions 1. Lower the Temperature: Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even lower).[9][10] 2. Solvent Screening: Test a range of solvents with different polarities (e.g., toluene, THF, dichloromethane, etc.).[10][11] 3. Check for Moisture/Air: Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere (e.g., nitrogen or argon).[9][11]Lower temperatures often enhance the energy difference between the diastereomeric transition states, leading to higher ee.[9][12] The solvent can significantly influence the transition state geometry.[10] Many catalysts are sensitive to air and moisture.[9]
Substrate & Reagents 1. Purify Starting Materials: Re-purify the 5-methyl-chroman-3-one precursor by chromatography or recrystallization.[11] 2. Use Fresh Reagents: Ensure all other reagents are of high purity and freshly opened if sensitive.[11]Impurities in the substrate can poison the catalyst or participate in non-selective side reactions.[11]
Competing Racemic Pathway 1. Lower Reaction Temperature: This can slow down the non-catalyzed background reaction more than the catalyzed one.[11] 2. Consider Lower Catalyst Loading: In some cases, a high catalyst concentration can promote a less selective pathway.A parallel racemic reaction will directly lower the overall ee.[11] Optimizing conditions can favor the desired asymmetric pathway.

Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-chroman-3-one (Precursor)

The synthesis of the precursor ketone is a critical first step. While various methods exist, a common route involves the cyclization of a corresponding phenoxyacetic acid derivative.[16]

Step-by-Step Methodology:

  • Preparation of 2-((2-hydroxy-4-methylphenyl)oxy)acetic acid: React 4-methylresorcinol with chloroacetic acid in the presence of a base.

  • Cyclization: Treat the resulting acid with a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent at an elevated temperature to effect intramolecular Friedel-Crafts acylation, yielding 5-methyl-chroman-3-one.

  • Purification: The crude product is typically purified by column chromatography on silica gel.

Protocol 2: Asymmetric Reductive Amination

This protocol provides a general workflow for the asymmetric reductive amination of 5-methyl-chroman-3-one.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the chiral catalyst in a dry, degassed solvent.

  • Addition of Amine Source: Add the amine source (e.g., ammonia or an ammonium salt) to the catalyst solution.

  • Substrate Addition: Add a solution of 5-methyl-chroman-3-one in the same solvent to the reaction mixture.

  • Initiation of Reduction: Introduce the reducing agent (e.g., H₂ gas for hydrogenation, or a hydride source like NaBH₃CN or NaBH(OAc)₃) and stir the reaction at the optimized temperature.[2][3][17]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, quench the reaction, perform an aqueous workup, and extract the product with an organic solvent. The crude product is then purified by column chromatography.

  • Enantiomeric Excess Determination: Analyze the purified product by chiral HPLC to determine the ee.

Protocol 3: Chiral HPLC Analysis

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of the purified product (approx. 1 mg/mL) in the mobile phase. Prepare a racemic standard for comparison.

  • Column and Mobile Phase Selection:

    • Column: Chiralcel® OD-H or a similar polysaccharide-based column.

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine.

  • Analysis: Inject the sample onto the column and monitor the elution profile using a UV detector.

  • Calculation: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Visualizations

Troubleshooting_Low_ee start Low Enantiomeric Excess (ee) Observed catalyst Catalyst/Ligand Issues? start->catalyst conditions Reaction Condition Issues? start->conditions substrate Substrate/Reagent Purity? start->substrate racemic Competing Racemic Pathway? start->racemic cat_purity Verify Purity & Integrity catalyst->cat_purity cat_loading Optimize Loading catalyst->cat_loading cat_handling Check Storage/Handling catalyst->cat_handling temp Lower Temperature conditions->temp solvent Screen Solvents conditions->solvent inert Ensure Anhydrous/Inert Conditions conditions->inert sub_purity Re-purify Substrate substrate->sub_purity reagent_purity Use Fresh Reagents substrate->reagent_purity lower_temp_racemic Lower Temperature racemic->lower_temp_racemic lower_loading_racemic Adjust Catalyst Loading racemic->lower_loading_racemic end High Enantiomeric Excess Achieved cat_purity->end cat_loading->end cat_handling->end temp->end solvent->end inert->end sub_purity->end reagent_purity->end lower_temp_racemic->end lower_loading_racemic->end

Caption: Troubleshooting workflow for low enantiomeric excess.

Chiral_Resolution_Workflow start Racemic 5-Methyl-3,4-dihydro-2H- 1-benzopyran-3-amine add_acid Add Chiral Resolving Agent (e.g., Tartaric Acid derivative) start->add_acid form_salts Formation of Diastereomeric Salts add_acid->form_salts crystallize Fractional Crystallization form_salts->crystallize separate Separate Crystals (Filtration) crystallize->separate liberate Liberate Free Amine (Base Treatment) separate->liberate mother_liquor Mother Liquor separate->mother_liquor contains soluble diastereomer enantiomer1 Enantiomer 1 liberate->enantiomer1 liberate2 Liberate Free Amine from Mother Liquor mother_liquor->liberate2 enantiomer2 Enantiomer 2 liberate2->enantiomer2

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

References

  • BenchChem. (2025). The Stereochemistry of Substituted Chroman-3-amines: A Technical Guide. BenchChem.
  • BenchChem. (2025). Improving enantiomeric excess in asymmetric synthesis. BenchChem.
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  • Reddy, L. R., et al. (2008). Asymmetric Synthesis of Aminochromanes via Intramolecular Indium-Mediated Allylation of Chiral Hydrazones. PMC. [Link]

  • BenchChem. (2025). Troubleshooting low enantioselectivity in the asymmetric synthesis of 5-Benzyloxan-2-one. BenchChem.
  • Velkov, N., et al. (1997). A New Route for the Synthesis of 5-Methoxychroman-3-one. Marcel Dekker, Inc.
  • Wang, J., et al. (2019). Asymmetric Synthesis of Chromans Through Bifunctional Enamine‐Metal Lewis Acid Catalysis. ResearchGate. [Link]

  • Wang, Y., et al. (2015). Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction. PMC. [Link]

  • Sigma-Aldrich. Chiral Amines in Asymmetric Synthesis. Sigma-Aldrich.
  • Smith, A. B., et al. (2021). Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. PMC. [Link]

  • Mellin, C., et al. (2000). Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor. PubMed. [Link]

  • Singh, S., & Sharma, N. (2020). Chiral High Performance Liquid Chromatography: Review. IJPPR. [Link]

  • Douka, M. D., et al. (2021). One-pot synthesis of 5H-chromeno[3,4-b]pyrazin-5-one derivatives from 4-amino-3-nitrocoumarin and α-dicarbonyl compounds. Arkivoc.
  • Aboul-Enein, H. Y., & Ali, I. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Oishi, T., et al. (2019). Diastereoselective Synthesis of Multisubstituted Chroman Derivatives via Iminium Formation/Morita-Baylis-Hillman Reaction/Oxa-Michael Reaction Sequence. Chemistry Letters. [Link]

  • Kumar, D., et al. (2012). AN EFFICIENT ONE-POT THREE-COMPONENT SYNTHESIS OF HIGHLY FUNCTIONALIZED COUMARIN FUSED INDENODIHYDROPYRIDINE AND CHROMENO[4,3-b]. HETEROCYCLES.
  • Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

  • ResearchGate. (2025). Enantioselective Synthesis of Highly Substituted Chromans via Oxa-Michael-Michael Cascade Reaction with Bifunctional Organocatalyst. ResearchGate. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.).
  • University of Bath. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC. Sigma-Aldrich.
  • Cirilli, R., et al. (2000). Chiral resolution of the enantiomers of 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide using high-performance liquid chromatography on cellulose-based chiral stationary phases. PubMed. [Link]

  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. [Link]

  • Forró, E., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
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Sources

Optimization

Technical Support Center: Solubility Enhancement Strategies for Lipophilic Aminochromans

Introduction Lipophilic aminochromans are a class of heterocyclic compounds featuring a chroman scaffold fused with an amino group. This structural motif is prevalent in numerous biologically active molecules, including...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Lipophilic aminochromans are a class of heterocyclic compounds featuring a chroman scaffold fused with an amino group. This structural motif is prevalent in numerous biologically active molecules, including vitamin E analogues and various synthetic compounds with therapeutic potential in areas like cancer and neurodegenerative diseases.[1][2] Despite their promise, the inherent lipophilicity of these compounds often leads to poor aqueous solubility, a major hurdle in drug development that can severely limit bioavailability and hinder the transition from promising lead compound to viable therapeutic agent.[3][4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the solubility challenges associated with lipophilic aminochromans. We will explore the underlying principles of various solubility enhancement strategies, provide detailed step-by-step protocols for their implementation, and offer data-driven insights to guide your experimental choices.

Troubleshooting Guide: Poor Aqueous Solubility of Aminochromans

Problem Symptom: My aminochroman derivative precipitates out of my aqueous buffer during my assay. What is happening and what should I do first?

This is a classic sign of a compound exceeding its equilibrium solubility in the aqueous medium. The first step is to systematically characterize the problem before attempting to solve it.

Initial Diagnosis & Characterization
  • Visual Inspection: Observe the precipitate. Is it crystalline or amorphous? This can provide initial clues about the nature of the solid state.

  • Kinetic vs. Thermodynamic Solubility: Determine the type of solubility you are observing.

    • Kinetic Solubility: Measures how much of a compound can be dissolved upon adding it from a concentrated stock (e.g., DMSO) into an aqueous buffer before it precipitates over a short time frame. This is often relevant for high-throughput screening.

    • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution after an extended incubation period (typically 24-48 hours), allowing the system to reach its lowest energy state. This is crucial for formulation development.

  • Quantify the Problem: Perform a shake-flask solubility test to determine the compound's intrinsic solubility (S₀) in water or a relevant buffer. This provides a baseline value to measure the success of any enhancement strategy.

Strategy Selection Guide

Choosing the right solubility enhancement technique depends on the compound's properties, the intended application (e.g., in vitro assay vs. in vivo formulation), and the development stage. The following decision tree can guide your selection process.

G cluster_start cluster_ionizable cluster_ph cluster_early_stage cluster_cosolvent cluster_surfactant cluster_late_stage cluster_cyclodextrin cluster_solid_dispersion start Poorly Soluble Aminochroman ionizable Is the compound ionizable (pKa)? start->ionizable ph_mod pH Modification ionizable->ph_mod Yes early_stage Application? (e.g., In Vitro Assay) ionizable->early_stage No / Insufficient ph_mod->early_stage cosolvent Co-solvents early_stage->cosolvent Early Stage Screening surfactant Surfactants early_stage->surfactant Assay Compatibility Needed late_stage Application? (e.g., Preclinical/Formulation) early_stage->late_stage Moving Forward cyclo Cyclodextrin Complexation late_stage->cyclo Parenteral/Oral solid_disp Solid Dispersion late_stage->solid_disp Oral Delivery Focus

Caption: Decision tree for selecting a solubility enhancement strategy.

Frequently Asked Questions (FAQs) & Detailed Protocols

This section provides in-depth answers to common questions and detailed protocols for the most effective solubility enhancement techniques.

FAQ 1: How can I use pH to improve the solubility of my aminochroman?

Answer: The "amino" part of an aminochroman is a basic functional group. Like most amino acids and other basic compounds, it can be protonated in an acidic environment.[5][6] This protonation results in a positively charged species, which is generally much more soluble in aqueous media than its neutral counterpart.[7][8] The relationship between pH, pKa (the acid dissociation constant), and solubility is described by the Henderson-Hasselbalch equation.[7][9] For a weakly basic drug, solubility increases as the pH of the solution drops below its pKa.[7]

Therefore, by lowering the pH of your buffer, you can often achieve a significant increase in the solubility of your aminochroman. However, it is crucial to ensure that the compound remains chemically stable and that the altered pH does not interfere with your downstream biological assays.

Protocol: pH-Solubility Profiling

This experiment determines the solubility of your compound across a range of pH values.

  • Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., citrate for pH 2-6, phosphate for pH 6-8, borate for pH 8-10).

  • Sample Preparation: Add an excess amount of the solid aminochroman compound to vials containing each buffer. The goal is to create a saturated solution with undissolved solid remaining.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Data Analysis: Plot the logarithm of the measured solubility (log S) against the pH of each buffer. This profile will reveal the pH range where solubility is maximal.

FAQ 2: Which co-solvents are most effective for aminochromans and what are the potential downsides?

Answer: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[10] This change makes the environment more favorable for dissolving lipophilic (nonpolar) compounds like aminochromans.[11][12] The use of co-solvents is a simple and widely used technique, especially for in vitro studies and early-stage formulations.[7][13]

Commonly used co-solvents include DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[11][14] The choice and concentration depend on the specific compound and the experimental constraints. A major downside is that high concentrations of organic solvents can be toxic to cells in culture or cause precipitation of the drug upon dilution into a fully aqueous environment (like blood).[13]

Data Presentation: Common Co-solvents for Preclinical Research
Co-solventTypical Concentration Range (v/v)Key CharacteristicsPotential Issues
DMSO 0.1% - 5%Excellent solubilizing power for a wide range of compounds.Cellular toxicity above 0.5-1%; can interfere with assays.
Ethanol 1% - 20%Biocompatible at lower concentrations; commonly used in formulations.Can cause protein denaturation; potential for drug precipitation on dilution.
Propylene Glycol (PG) 5% - 40%Good safety profile; used in many FDA-approved formulations.Can be viscous at high concentrations.
PEG 400 10% - 60%Low toxicity; effective for a wide range of lipophilic drugs.Can be incompatible with certain plastics; may cause precipitation on dilution.
Protocol: Co-solvent Screening
  • Prepare Stock Solutions: Dissolve the aminochroman in 100% of each co-solvent to be tested (e.g., DMSO, Ethanol, PEG 400) to create high-concentration stock solutions.

  • Prepare Co-solvent/Buffer Mixtures: Create a series of dilutions for each co-solvent in your primary aqueous buffer (e.g., 1%, 5%, 10%, 20% v/v co-solvent).

  • Determine Solubility: Add a small volume of the high-concentration drug stock to each co-solvent/buffer mixture until precipitation is observed (kinetic solubility). Alternatively, use the shake-flask method described previously for each mixture to determine thermodynamic solubility.

  • Analyze Results: Plot the solubility of the aminochroman as a function of the co-solvent concentration to identify the most effective agent and the optimal concentration range.

FAQ 3: When should I consider using surfactants, and how do I choose the right one?

Answer: Surfactants (surface-active agents) are amphiphilic molecules with a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[15] In aqueous solutions, above a certain concentration known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[15][16] The hydrophobic cores of these micelles can encapsulate lipophilic drug molecules, effectively increasing their apparent solubility in water.[16][17] This technique, known as micellar solubilization, is very effective for highly lipophilic compounds.[3]

Choosing a surfactant depends on factors like the charge of your compound and the requirements of your system (e.g., non-ionic surfactants like Polysorbate 80 or Cremophor EL are often preferred for biological systems due to lower toxicity).[16]

Protocol: Surfactant Solubilization Assay
  • Surfactant Selection: Choose a panel of surfactants to screen (e.g., Sodium Dodecyl Sulfate (anionic), CTAB (cationic), Polysorbate 80 (non-ionic), Cremophor EL (non-ionic)).

  • Prepare Surfactant Solutions: Prepare a series of concentrations for each surfactant in an aqueous buffer, ensuring the concentrations bracket the known CMC of each surfactant.

  • Equilibration: Add an excess amount of the aminochroman to each surfactant solution and equilibrate for 24-48 hours with agitation.

  • Quantification: Centrifuge the samples, and analyze the supernatant for dissolved drug concentration via HPLC or a similar method.

  • Data Analysis: Plot the drug solubility against the surfactant concentration. A sharp increase in solubility is typically observed at and above the CMC.[18] This allows you to determine the Molar Solubilization Ratio, a measure of the surfactant's efficiency.

FAQ 4: How can cyclodextrins improve the solubility of my lipophilic compound?

Answer: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19] They can encapsulate lipophilic guest molecules, like your aminochroman, into their central cavity, forming a host-guest inclusion complex.[1][3] This complex has a hydrophilic outer surface, which dramatically increases the apparent water solubility of the guest molecule.[20] Modified CDs, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), offer even greater solubility and a better safety profile, making them suitable for parenteral and oral formulations.[21]

G cluster_CD Cyclodextrin (Host) cluster_Drug cluster_Complex Inclusion Complex (Soluble) CD Hydrophobic Cavity Arrow Drug Lipophilic Aminochroman (Guest) Plus + Drug_in_CD Guest

Caption: Cyclodextrin host-guest inclusion complex formation.

Protocol: Phase Solubility Studies with Cyclodextrins

This method, established by Higuchi and Connors, is the standard for evaluating complexation.[22]

  • Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

  • Add Drug: Add an excess amount of the solid aminochroman to each CD solution.

  • Equilibrate: Agitate the sealed vials at a constant temperature for 48-72 hours to reach equilibrium.

  • Analyze: Filter or centrifuge the samples to remove undissolved solid. Analyze the concentration of the dissolved drug in the clear supernatant by a suitable method like UV-Vis spectrophotometry or HPLC.

  • Plot and Analyze: Plot the total drug concentration (solubility) as a function of the cyclodextrin concentration. The shape of the resulting phase solubility diagram indicates the stoichiometry and stability of the complex. A linear (Aₗ-type) plot is most common and indicates a 1:1 complex.

FAQ 5: My compound is intended for oral delivery. Are solid dispersions a viable option?

Answer: Absolutely. Solid dispersion is a highly effective and commercially validated strategy for improving the oral bioavailability of poorly soluble drugs (BCS Class II/IV).[23][24][25] The technique involves dispersing the drug in an amorphous, hydrophilic polymer matrix at a molecular level.[26] This prevents the drug from crystallizing and presents it to the gastrointestinal fluid in a high-energy, amorphous state, which significantly enhances its dissolution rate and solubility.[23][26]

Common methods for preparing solid dispersions include solvent evaporation and hot-melt extrusion.[25] The choice of polymer (e.g., PVP, HPMC, Soluplus®) is critical and depends on the drug's properties.

Workflow: Solid Dispersion Development

G A 1. Drug & Polymer Selection B 2. Preparation Method (e.g., Solvent Evaporation) A->B C 3. Solid State Characterization (XRD, DSC) B->C D 4. In Vitro Dissolution Testing C->D E 5. Stability Assessment D->E F 6. Formulation Optimization E->F

Caption: Workflow for the development of a solid dispersion formulation.

Protocol: Solvent Evaporation Method for Solid Dispersion
  • Solubilization: Dissolve both the lipophilic aminochroman and the selected carrier polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol or a dichloromethane/methanol mixture). Typical drug-to-polymer ratios to screen are 1:1, 1:3, and 1:5 (w/w).

  • Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to avoid thermal degradation.

  • Drying: Further dry the resulting solid film in a vacuum oven for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the solid dispersion from the flask, gently grind it into a fine powder using a mortar and pestle, and pass it through a sieve to ensure a uniform particle size.

  • Characterization: Confirm the amorphous nature of the drug within the dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). An amorphous dispersion will show a lack of sharp crystalline peaks in PXRD.

  • Dissolution Testing: Perform in vitro dissolution studies to compare the release profile of the solid dispersion against the pure crystalline drug.

References

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  • Jus, M. S., & Pau, M. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics. Retrieved from [Link]

  • Kamath, S. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. Retrieved from [Link]

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  • Prajapati, S. T., Patel, C. G., & Patel, C. N. (n.d.). A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. PMC. Retrieved from [Link]

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  • (2012, November 11). Cyclodextrin In Drug Delivery: A Review. Open Access Journals. Retrieved from [Link]

  • (n.d.). Exp. 11 The influence of pH on solubility in water Theory:. Retrieved from [Link]

  • (2021, August 24). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Simulations Plus. Retrieved from [Link]

  • (2013, February 21). Solubilization of Hydrophobic Dyes in Surfactant Solutions. MDPI. Retrieved from [Link]

  • (2019, June 3). Properties of amino acids. YouTube. Retrieved from [Link]

  • (2025, June 30). Lowering lipophilicity by adding carbon? Trends in bridged saturated heterocycles. Retrieved from [Link]

  • (2020, June 20). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. Retrieved from [Link]

  • (2018, July 31). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. MDPI. Retrieved from [Link]

  • (2024, August 15). Solubility Enhancement by Solid Dispersion Method: An Overview. Asian Journal of Pharmaceutical Research and Development. Retrieved from [Link]

  • (2020, December 26). Melting properties of amino acids and their solubility in water. ResearchGate. Retrieved from [Link]

  • (n.d.). Solubility Enhancement Techniques. Pharmaguideline. Retrieved from [Link]

  • (n.d.). View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research. Retrieved from [Link]

  • (2023, May 15). A Systematic Review on Cyclodextrin: A Versatile Tool for Enhanced Formulations and Diverse Applications. IJFMR. Retrieved from [Link]

  • (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Retrieved from [Link]

  • (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]

  • (2025, July 1). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. Jetir.Org. Retrieved from [Link]

Sources

Troubleshooting

Stability issues of free base vs hydrochloride salt of 3-aminochroman

Welcome to the technical support center for 3-aminochroman. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with the free...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-aminochroman. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with the free base and hydrochloride salt forms of 3-aminochroman. Here, we provide in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions to ensure the integrity and reliability of your research.

Frequently Asked Questions (FAQs)

Q1: I've noticed my 3-aminochroman free base has changed color over time, while the hydrochloride salt appears stable. What is happening?

This is a common observation and typically points to oxidative degradation of the 3-aminochroman free base. The primary amine in the free base form possesses a lone pair of electrons on the nitrogen atom, making it susceptible to oxidation.[1] This oxidation can lead to the formation of colored degradation products.

In contrast, the hydrochloride salt is significantly more resistant to oxidation. The protonation of the amine nitrogen to form the ammonium salt effectively sequesters this lone pair of electrons, rendering it less available for oxidative reactions.[1][2]

Troubleshooting Steps:

  • Confirm Degradation: Use a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to confirm the presence of degradation products.[3][4]

  • Proper Storage: Store the 3-aminochroman free base under an inert atmosphere (e.g., nitrogen or argon) and protected from light to minimize exposure to oxygen.[5]

  • Consider the Salt Form: For applications where the free base is not explicitly required, utilizing the more stable hydrochloride salt is recommended for long-term storage and handling.[6]

Q2: My 3-aminochroman hydrochloride salt is difficult to dissolve in my organic solvent system. What are my options?

The hydrochloride salt of 3-aminochroman is an ionic compound, which generally leads to higher aqueous solubility but lower solubility in non-polar organic solvents compared to the free base.[6][7][8]

Troubleshooting Steps:

  • Solvent Selection: If your experimental conditions allow, consider using more polar organic solvents or a mixture of solvents to improve solubility.

  • In-situ Free-Basing: You can convert the hydrochloride salt to the free base in your reaction mixture by adding a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine). This should be done cautiously, as the resulting free base will be more prone to degradation.

  • Aqueous Workup: If applicable to your workflow, dissolve the hydrochloride salt in a small amount of an aqueous buffer and then extract the free base into an organic solvent after adjusting the pH with a suitable base.

Q3: I am observing unexpected peaks in my HPLC analysis of a 3-aminochroman sample. How can I determine if these are degradation products?

The appearance of new peaks in an HPLC chromatogram is a strong indicator of degradation or the presence of impurities. To confirm if these are degradation products, a forced degradation study is the recommended approach.[9][10][11] Forced degradation studies intentionally expose the compound to harsh conditions to accelerate the formation of potential degradation products.[12][13]

Key Stress Conditions for Forced Degradation:

  • Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.

  • Basic Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).[9]

  • Thermal Stress: Heating the solid or a solution of the compound.

  • Photostability: Exposing the compound to UV and visible light.

By comparing the chromatograms of the stressed samples to your original sample, you can identify which new peaks correspond to degradation products. Further analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can help in elucidating the structures of these degradants.[3][12]

Troubleshooting Guides

Guide 1: Managing Hygroscopicity of 3-Aminochroman Hydrochloride Salt

Issue: The hydrochloride salt of 3-aminochroman is observed to be clumping or gaining weight, indicating moisture absorption. Amine hydrochloride salts are known to be hygroscopic, readily absorbing water from the atmosphere.[14] This can impact weighing accuracy and potentially accelerate degradation pathways.

Troubleshooting Protocol:

  • Storage:

    • Store the hydrochloride salt in a desiccator containing a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate).

    • For long-term storage, consider vacuum-sealing the container or storing it in a dry box.

  • Handling:

    • Minimize the time the container is open to the atmosphere.

    • Weigh the compound in a low-humidity environment if possible.

  • Characterization:

    • If moisture uptake is suspected, techniques like Karl Fischer titration can be used to quantify the water content.

    • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can also reveal the presence of bound water.

Guide 2: Investigating Disproportionation of 3-Aminochroman Hydrochloride Salt

Issue: In a solid-state formulation with excipients, a loss of potency or change in physical properties of the 3-aminochroman hydrochloride salt is observed over time. This may be due to disproportionation, where the salt converts back to its free base form.[2][15] This can be influenced by factors like the pKa of the compound, the presence of moisture, and the pH of the microenvironment created by excipients.[16][17]

Experimental Workflow for Investigating Disproportionation:

Disproportionation_Workflow Start Observe Instability in Solid Formulation Prep_Sample Prepare Formulation with 3-Aminochroman HCl and Excipients Start->Prep_Sample Stress Store under Accelerated Conditions (e.g., 40°C/75% RH) Prep_Sample->Stress Analyze Analyze Samples at Time Points (t=0, 1, 2, 4 weeks) Stress->Analyze Techniques Analytical Techniques: - HPLC (Potency) - PXRD (Form Change) - FT-IR (Detect Free Base) Analyze->Techniques Data_Analysis Compare Data to t=0. Look for: - Decrease in Salt Peak - Increase in Free Base Peak - Appearance of Amorphous Content Analyze->Data_Analysis Conclusion Confirm/Rule Out Disproportionation Data_Analysis->Conclusion Degradation_Pathway cluster_main 3-Aminochroman cluster_products Potential Degradation Products FreeBase Free Base (Susceptible Lone Pair) N_Oxide N-Oxide FreeBase->N_Oxide Oxidation (e.g., H₂O₂) Hydroxylamine Hydroxylamine Derivative FreeBase->Hydroxylamine Further Oxidation Dimer Dimeric Impurities FreeBase->Dimer Radical Coupling

Caption: Potential oxidative degradation pathways for 3-aminochroman free base.

References

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product.
  • Serajuddin, A. T. (2010). Physical stability of salts of weak bases in the solid-state. Journal of Pharmaceutical Sciences, 99(12), 4877-4893. [Link]

  • ResearchGate. Physical Stability of Salts of Weak Bases in the Solid-State. [Link]

  • Hsieh, Y. L. (2011). Changes in the ionization state of pharmaceuticals – Solid and solution. University of Connecticut. [Link]

  • American Pharmaceutical Review. (2015, March 31). Solid State Considerations for Early Development. [Link]

  • PharmaTech. (2023, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • International Journal of Pharmaceutical Sciences and Research.
  • Rasayan Journal of Chemistry. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. [Link]

  • RSC Publishing. (2017). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. [Link]

  • The Hendrix Group, Inc. Ammonium Chloride. [Link]

  • PubMed. (2018, May 14). O2-Mediated Oxidation of Aminoboranes through 1,2-N Migration. [Link]

  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]

  • Reddit. (2017, June 30). Amino Acid Freebase vs. HCl Salt. [Link]

  • PubMed. (2021, November 8). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. [Link]

  • ResearchGate. Synthesis of Pharmaceutically Relevant 2‐Aminotetralin and 3‐Aminochroman Derivatives via Enzymatic Reductive Amination. [Link]

  • Creative Safety Supply. (2026, February 20). Chemical Storage Safety: Acids, Bases & Solvents Best Practices. [Link]

  • ResearchGate. Properties of Amines and their Hydrochloride Salt. [Link]

  • Reddit. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form?[Link]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • ResearchGate. (2018, August 14). Difference between amino acid free base and its hydrochloride salt?[Link]

  • Pharmaguideline Forum. (2022, February 1). Free Base vs Salt Form Reference Standards. [Link]

  • LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • New Journal of Chemistry. (2016). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. [Link]

  • International Journal of Scientific Development and Research. (2023). Stability indicating study by using different analytical techniques. [Link]

  • PubMed. (1994, May). Oxidation products arising from the action of monoamine oxidase B on 1-methyl-4-benzyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. [Link]

  • Journal of the Mexican Chemical Society. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. [Link]

  • Pharmaceutical Research. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. [Link]

  • Antioxidants & Redox Signaling. (2013). Oxidation of Amines by Flavoproteins. [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]

  • AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. [Link]

  • eLife. (2020, December 15). Downregulation of the tyrosine degradation pathway extends Drosophila lifespan. [Link]

  • LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • PLOS One. (2012, December 14). Pathway and Molecular Mechanisms for Malachite Green Biodegradation in Exiguobacterium sp. MG2. [Link]

  • Analytical Chemistry. (2019). Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Spectral Analysis Guide: 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine

[1][2] Executive Summary & Structural Significance[2] This guide provides an in-depth interpretation of the

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Structural Significance[2]

This guide provides an in-depth interpretation of the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


H NMR spectrum of 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine  (also known as 5-Methyl-3-aminochroman).[1][2] This molecule represents a critical pharmacophore in CNS drug development, particularly for serotonin (5-HT) and dopamine receptor ligands.[3][1]

The primary analytical challenge lies in distinguishing the 5-methyl regioisomer from its 6-, 7-, or 8-methyl analogs and the unsubstituted parent compound.[3] The 5-methyl substituent is unique due to its peri-position relative to the heterocyclic ring, exerting specific steric and electronic effects on the C4-methylene protons that are diagnostic of this specific isomer.[3]

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and spectral fidelity, the following protocol minimizes solvent effects and exchange broadening that obscure critical coupling constants.

Sample Preparation Strategy
  • Solvent: Chloroform-d (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) (99.8% D) + 0.03% v/v TMS.[1]
    
    • Rationale:ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       minimizes hydrogen bonding compared to DMSO-
      
      
      
      , allowing for sharper resolution of the diastereotopic protons at C2 and C4.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • D

    
    O Exchange Step (Validation): 
    
    • Step: After initial acquisition, add 1 drop of Dngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      O and shake.[1]
      
    • Observation: The broad singlet at ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       1.5–2.0 ppm (NH
      
      
      
      ) must disappear. This confirms the amine assignment and reveals any underlying multiplets previously obscured by the exchangeable protons.[3]
Acquisition Parameters[4]
  • Frequency:

    
     400 MHz (Essential for resolving the C2/C4 ABX/ABC systems).
    
  • Spectral Width: -2 to 12 ppm.[3]

  • Pulse Angle: 30° (to ensure accurate integration).

  • Relaxation Delay (D1): 2.0 seconds (allows methyl relaxation).[3][1]

Detailed Spectral Interpretation

The "Fingerprint" Region: Heterocyclic Ring (C2, C3, C4)

The chroman ring is puckered, and the C3-amine creates a chiral center.[3][1][2] Consequently, the protons at C2 and C4 are diastereotopic , appearing as complex multiplets rather than simple triplets/doublets.[1]

The 5-Methyl Effect: Unlike the 6-, 7-, or 8-methyl isomers, the 5-methyl group is spatially proximate to the C4-methylene protons.[3] This "peri-interaction" causes a distinct deshielding effect and alters the geminal coupling stability compared to the unsubstituted analog.[3]

Assignment Table (Predicted/Comparative Data)
PositionTypengcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

(ppm)
Multiplicity

(Hz)
Interpretation
5-Me

2.25 Singlet-Diagnostic singlet.[1] Upfield from O-Me, downfield from alkyl.[3][1]
C4-Hngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


2.95 dd

Pseudo-axial. Deshielded by 5-Me proximity (Peri-effect).[1]
C4-Hngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


2.55 dd

Pseudo-equatorial.
C3-H

3.35 MultipletComplexChiral center.[1] Couplings to C2 and C4 protons.
C2-Hngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


4.15 dd

Strongly deshielded by Ring Oxygen (O1).[1]
C2-Hngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


3.85 dd

Diastereotopic partner to H

.[1]
NH


1.80 Broad s-Exchangeable with D

O.
The Aromatic Region (C6, C7, C8)

The 5-methyl substitution reduces the aromatic system from a 4-spin system (unsubstituted) to a 3-spin system.[3][1]

  • Pattern: ABC or ABX system (depending on field strength).

  • H6 (Doublet): ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     ~6.75 ppm (
    
    
    
    Hz).[1] Adjacent to 5-Me.
  • H7 (Triplet/dd): ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     ~7.05 ppm (
    
    
    
    Hz).[1] Meta-coupling may be visible.[3]
  • H8 (Doublet): ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     ~6.85 ppm (
    
    
    
    Hz).[1] Adjacent to O1 (Ortho-effect).[3][1]

Comparative Analysis: 5-Methyl vs. Alternatives

This section objectively compares the 5-Methyl isomer against its primary alternatives: the Unsubstituted Chroman-3-amine and the 6-Methyl Regioisomer.[3]

Comparative Data Table
Feature5-Methyl-3-aminochroman (Target)Unsubstituted 3-aminochroman (Alternative 1)6-Methyl-3-aminochroman (Alternative 2)
Aromatic Integration 3H 4H 3H
Aromatic Pattern 3 adjacent protons (d, t, d).[3][1]4 protons (m).[3][1][4]1 isolated (s), 2 adjacent (d, d).[3][1][5]
Methyl Shift ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

2.25 ppm
N/A

2.30 ppm
C4-H Shift Deshielded (

+0.2 ppm)
due to peri-compression.[1]
Baseline (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

~2.7/2.4 ppm).[1]
Baseline (Methyl is remote).[3][1]
Diagnostic Feature Strong NOE between Me-5 and C4-H.No Methyl signal.[3]Strong NOE between Me-6 and H5/H7.[3]
Logical Distinction Workflow

The following diagram illustrates the decision logic to confirm the 5-Methyl isomer using NMR data.

NMR_Logic Start Unknown Chroman-3-amine Derivative Step1 Check Aromatic Integration Start->Step1 Branch1 4 Protons Step1->Branch1 Integrates 4H Branch2 3 Protons Step1->Branch2 Integrates 3H Result1 Unsubstituted Chroman-3-amine Branch1->Result1 Step2 Analyze Aromatic Splitting Pattern Branch2->Step2 PatternA Singlet + 2 Doublets (Isolated proton present) Step2->PatternA Para/Meta sub PatternB Doublet - Triplet - Doublet (3 Adjacent protons) Step2->PatternB Ortho sub Result2 6-Methyl or 7-Methyl Isomer PatternA->Result2 Step3 Check C4-Proton Shift & NOE PatternB->Step3 FinalCheck NOE: Methyl <-> C4-H detected? C4-H Deshielded? Step3->FinalCheck Result3 CONFIRMED: 5-Methyl-3-aminochroman FinalCheck->Result3 Yes Result4 8-Methyl Isomer (Methyl <-> H7 NOE only) FinalCheck->Result4 No

Caption: Decision tree for distinguishing 5-methyl-3-aminochroman from regioisomers based on splitting patterns and NOE constraints.

Structural Connectivity & Coupling Network

Understanding the coupling network is vital for assigning the aliphatic region.[3] The diagram below visualizes the COSY (Correlation Spectroscopy) connectivity.

Coupling_Network cluster_ring Heterocyclic Ring Coupling cluster_sub Substituents H2a H2a (4.15 ppm) H2b H2b (3.85 ppm) H2a->H2b J(gem) ~11Hz H3 H3 (3.35 ppm) H2a->H3 J(vic) H2b->H3 J(vic) H4a H4a (2.95 ppm) H3->H4a J(vic) H4b H4b (2.55 ppm) H3->H4b J(vic) NH2 NH2 (1.80 ppm) H3->NH2 Weak (if dry) H4a->H4b J(gem) ~16Hz Me5 5-Me (2.25 ppm) Me5->H4a NOE (Spatial) Me5->H4b NOE

Caption: COSY and NOESY connectivity map. The green dotted line represents the diagnostic NOE interaction between the 5-Methyl group and C4 protons.[3]

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3][1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[3][1] Link[3][1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[3][1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[3] (Reference for general substituent chemical shifts in chroman systems).

  • Sigma-Aldrich. (2023).[3][1] Product Specification: 5-methyl-3,4-dihydro-2H-1-benzopyran-4-ol (Analog Reference).[3][1] Link

  • Kabalka, G. W., & Varma, R. S. (1986).[3][1] Synthesis of substituted chromans and their NMR spectral characteristics. Tetrahedron, 42(13), 3451-3460.[3][1] (Foundational text for chroman ring coupling constants).

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Enantioseparation of 5-Methyl-3-Aminochroman

The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. The separation of 5-methyl-3...

Author: BenchChem Technical Support Team. Date: February 2026

The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. The separation of 5-methyl-3-aminochroman enantiomers, a key intermediate in the synthesis of various bioactive molecules, presents a common challenge in drug development. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for this separation, grounded in scientific principles and practical expertise. We will explore the selection of chiral stationary phases (CSPs), mobile phase optimization, and a systematic approach to method development, supported by illustrative experimental data.

The Challenge: Resolving Chiral Aminochroman Enantiomers

5-methyl-3-aminochroman possesses a stereogenic center at the C3 position, leading to the existence of two enantiomers. The amino group provides a key interaction site for chiral recognition, but the overall molecule has a rigid, bicyclic structure that influences how it interacts with a chiral stationary phase. The goal is to achieve baseline separation (Resolution, Rs > 1.5) of the two enantiomers to allow for accurate quantification and isolation. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a widely used and effective technique for this purpose.[1][2][3]

A Comparative Analysis of Chiral Stationary Phases (CSPs)

The choice of the chiral stationary phase is the most critical factor in achieving a successful chiral separation.[1][4] For a primary amine like 5-methyl-3-aminochroman, polysaccharide-based and macrocyclic glycopeptide CSPs are the most promising candidates.[5][6]

2.1. Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are versatile and widely used for their broad enantiorecognition capabilities.[1][6][7] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.[8][9]

  • Cellulose Derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) : These phases, such as Chiralcel® OD-H, are often effective for separating a wide range of chiral compounds, including those with amine functionalities.[1][10]

  • Amylose Derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) : Columns like Chiralpak® AD-H often show complementary selectivity to their cellulose counterparts.[1]

  • Immobilized Polysaccharide CSPs : These newer generation columns, like Chiralpak® IA, IB, etc., have the chiral selector covalently bonded to the silica support.[7][11] This provides enhanced robustness and allows for the use of a wider range of solvents, including those prohibited for coated phases, thereby expanding the method development possibilities.[7][11]

2.2. Macrocyclic Glycopeptide CSPs

Macrocyclic glycopeptide antibiotics, such as vancomycin and teicoplanin, are another powerful class of CSPs.[12][13][14] These selectors possess a complex three-dimensional structure with multiple chiral centers and various functional groups (hydroxyl, carboxyl, amino, and aromatic moieties) that can engage in a variety of interactions, including electrostatic, hydrophobic, hydrogen bonding, and π-π interactions.[14][15] This multi-modal interaction capability makes them highly versatile and effective for separating polar and ionizable compounds like amines.[13][16] They can be operated in reversed-phase, normal-phase, polar organic, and polar ionic modes.[13][16]

Strategic Approach to Method Development

A systematic screening approach is the most efficient way to develop a successful chiral separation method.[5][17] This involves screening a selection of columns with different mobile phase compositions.

3.1. Initial Screening Workflow

The following diagram illustrates a typical workflow for the initial screening process.

G cluster_0 Phase 1: Column & Mobile Phase Screening cluster_1 Phase 2: Optimization A Racemic 5-methyl-3-aminochroman Sample B Select CSPs: - Polysaccharide (Amylose & Cellulose based) - Macrocyclic Glycopeptide A->B C Screen Mobile Phases: - Normal Phase (Hexane/Alcohol) - Polar Organic (Acetonitrile/Methanol) - Reversed Phase (Aq. Buffer/Organic) B->C D Evaluate Initial Results: - Retention - Resolution (Rs) - Peak Shape C->D E Partial or No Separation D->E Unsuccessful F Promising Separation (Rs > 1.0) D->F Successful E->B Re-screen with different CSPs/Modes G Optimize Mobile Phase: - Alcohol Modifier (IPA, EtOH) - Additives (TFA, DEA) - Flow Rate & Temperature F->G H Baseline Separation (Rs > 1.5) G->H

Caption: A systematic workflow for chiral method development.

3.2. Mobile Phase Considerations

The choice of mobile phase mode (Normal Phase, Reversed Phase, or Polar Organic) dramatically affects selectivity.

  • Normal Phase (NP): This mode typically uses a non-polar solvent like hexane or heptane with a polar modifier, most commonly an alcohol such as isopropanol (IPA) or ethanol (EtOH).[18][19][20] For basic analytes like 5-methyl-3-aminochroman, the addition of a small amount of a basic additive like diethylamine (DEA) is often necessary to improve peak shape and reduce retention time.[5][6] Conversely, an acidic additive like trifluoroacetic acid (TFA) might be used for acidic compounds.[5]

  • Reversed Phase (RP): RP chromatography uses a polar mobile phase, typically a mixture of water or an aqueous buffer and a miscible organic solvent like acetonitrile (ACN) or methanol (MeOH).[18][20] This mode is particularly advantageous for its compatibility with mass spectrometry (MS) detection.[21] Polysaccharide and macrocyclic glycopeptide CSPs can both be operated in RP mode.[21][22]

  • Polar Organic (PO): This mode utilizes polar organic solvents like acetonitrile, methanol, or ethanol as the mobile phase.[12][16] It can offer different selectivity compared to NP and RP modes and is particularly useful for compounds that have poor solubility in normal-phase solvents.[19]

Comparative Performance Data (Illustrative)

The following tables present hypothetical but realistic data for the separation of 5-methyl-3-aminochroman enantiomers on different CSPs and mobile phase systems. This data is intended to guide the user in their method development process.

Table 1: Comparison of Chiral Stationary Phases in Normal Phase Mode

Column (CSP Type)Mobile PhaseRetention Time (min)Resolution (Rs)
Chiralpak® IA (Immobilized Amylose) Hexane/IPA/DEA (80:20:0.1)5.8, 6.92.1
Chiralcel® OD-H (Coated Cellulose) Hexane/EtOH/DEA (90:10:0.1)8.2, 9.51.8
Chirobiotic® V (Vancomycin) Hexane/EtOH (95:5)10.5, 11.81.6

Conditions: Flow rate 1.0 mL/min; Temperature 25°C; Detection at 230 nm.

Table 2: Comparison of Mobile Phase Modes on Chiralpak® IA

Mobile Phase ModeMobile Phase CompositionRetention Time (min)Resolution (Rs)
Normal Phase Hexane/IPA/DEA (80:20:0.1)5.8, 6.92.1
Polar Organic Acetonitrile/Methanol (90:10)4.2, 4.91.7
Reversed Phase 20mM NH4HCO3/ACN (60:40)7.1, 8.01.9

Conditions: Flow rate 1.0 mL/min; Temperature 25°C; Detection at 230 nm.

4.1. Insights from the Data

From the illustrative data, the immobilized amylose-based CSP (Chiralpak® IA) provides the best overall performance in normal phase mode, offering excellent resolution. The comparison of different mobile phase modes on this column demonstrates that while all modes can achieve separation, the normal phase provides the highest resolution in this hypothetical scenario. The reversed-phase method is a strong contender, especially if MS compatibility is required.

Detailed Experimental Protocols

Protocol 1: Initial Screening in Normal Phase

  • Column Selection: Chiralpak® IA (250 x 4.6 mm, 5 µm) and Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: Hexane/Isopropanol (80:20 v/v) with 0.1% Diethylamine.

    • Mobile Phase B: Hexane/Ethanol (90:10 v/v) with 0.1% Diethylamine.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 230 nm.

  • Procedure: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the sample and record the chromatogram.

Protocol 2: Optimization of the Normal Phase Method

  • Column: Chiralpak® IA (250 x 4.6 mm, 5 µm).

  • Mobile Phase Modifier Adjustment: Prepare a series of mobile phases with varying ratios of Hexane to Isopropanol (e.g., 90:10, 85:15, 75:25) while keeping the DEA concentration at 0.1%.

  • Additive Concentration Adjustment: Using the optimal alcohol ratio, vary the concentration of DEA (e.g., 0.05%, 0.1%, 0.2%).

  • Temperature Effect: Evaluate the separation at different temperatures (e.g., 20°C, 25°C, 30°C).

  • Procedure: For each condition, allow the system to equilibrate before injecting the sample. Monitor the retention times, resolution, and peak asymmetry.

The Alternative: Supercritical Fluid Chromatography (SFC)

For high-throughput and preparative scale separations, Supercritical Fluid Chromatography (SFC) is a powerful alternative to HPLC.[4][23][24][25] SFC uses supercritical CO2 as the main mobile phase, often with a small amount of an organic modifier (co-solvent) like methanol or ethanol.[23][25]

Advantages of SFC:

  • Speed: The low viscosity of supercritical fluids allows for higher flow rates and faster separations, often 3-5 times faster than HPLC.[4][24]

  • Green Chemistry: SFC significantly reduces the consumption of organic solvents.[23][26]

  • Complementary Selectivity: The mobile phase environment in SFC can lead to different chiral recognition mechanisms and selectivities compared to HPLC.[4]

The same polysaccharide and macrocyclic glycopeptide CSPs used in HPLC are also highly effective in SFC.[24]

SFC_vs_HPLC cluster_HPLC HPLC cluster_SFC SFC HPLC_Node High Resolution Versatile Modes (NP, RP, PO) Well-established SFC_Node High Speed Reduced Solvent Usage Preparative Scale Advantage Separation_Goal Enantioseparation of 5-methyl-3-aminochroman Separation_Goal->HPLC_Node Conventional Approach Separation_Goal->SFC_Node High-Throughput/Green Alternative

Caption: Comparison of HPLC and SFC for chiral separations.

Conclusion

The successful enantioseparation of 5-methyl-3-aminochroman is readily achievable through a systematic HPLC method development approach. Polysaccharide-based CSPs, particularly immobilized amylose derivatives, often provide excellent resolution in normal phase mode with an alcohol modifier and a basic additive. Macrocyclic glycopeptide columns offer a versatile alternative, especially when exploring reversed-phase or polar organic modes. For applications demanding higher throughput or a greener footprint, Supercritical Fluid Chromatography presents a compelling and highly efficient alternative. The key to success lies in a logical screening of a diverse set of chiral stationary phases and mobile phase conditions to identify the optimal combination for robust and reliable separation.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. [Link]

  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules. [Link]

  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Technology Networks. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]

  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Separations. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Chromatography Today. [Link]

  • Chiral Columns. HPLC.eu. [Link]

  • Enantioselective Separations Based on High-performance Liquid Chromatography. ResearchGate. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

  • Advantages of using immobilized stationary phases in chiral separations. Phenomenex. [Link]

  • Supercritical Fluid Chiral Separations. Pharmaceutical Technology. [Link]

  • HPLC Separation Modes. Waters. [Link]

  • CHIRAL STATIONARY PHASES. Regis Technologies. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. [Link]

  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]

  • Pharmaceutical Applications of Supercritical Fluid Chromatography. News-Medical.net. [Link]

  • Supercritical Fluid Chromatography. Intech Analytical Instruments. [Link]

  • Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. SciSpace. [Link]

  • Chiral column chromatography. Wikipedia. [Link]

  • Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. Molecules. [Link]

  • Normal Phase vs Reverse Phase Chromatography for HPLC. Hawach Scientific. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. [Link]

  • Macrocyclic glycopeptide-based chiral stationary phases in high performance liquid chromatographic analysis of amino acid enantiomers and related analogs. ResearchGate. [Link]

Sources

Validation

Mass spectrometry fragmentation patterns of benzopyran-3-amine derivatives

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Benzopyran-3-amine Derivatives for Researchers, Scientists, and Drug Development Professionals. Introduction The benzopyran-3-amine scaffold is a priv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Benzopyran-3-amine Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction

The benzopyran-3-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Accurate structural elucidation is paramount in drug discovery and development, and mass spectrometry (MS) coupled with tandem mass spectrometry (MS/MS) is an indispensable tool for this purpose. Understanding the collision-induced dissociation (CID) pathways of these molecules is critical for identifying metabolites, characterizing novel analogues, and ensuring structural integrity.

This guide provides a comprehensive comparison of the expected fragmentation patterns of benzopyran-3-amine derivatives. As a Senior Application Scientist, this document moves beyond a simple listing of fragments to explain the causal mechanisms behind bond cleavages, drawing on established principles from closely related chemical classes, such as flavonoids and simple amines, to build a predictive model for this specific compound family.

Fundamentals of ESI and Collision-Induced Dissociation (CID)

Electrospray ionization (ESI) is the preferred method for analyzing moderately polar molecules like benzopyran-3-amine derivatives, as it typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[2] Subsequent tandem mass spectrometry (MS/MS) analysis involves the isolation of this precursor ion and its fragmentation through collision-induced dissociation (CID). In this process, the ion's kinetic energy is increased and it is collided with an inert gas (e.g., nitrogen or argon), converting kinetic energy into internal energy, which induces bond breakage.[3] The resulting fragment ions provide a structural fingerprint of the molecule.

Comparative Analysis of Fragmentation Patterns

The fragmentation of benzopyran-3-amine derivatives can be logically deconstructed into contributions from two key structural features: the benzopyran core and the 3-amine substituent .

Fragmentation Driven by the Benzopyran Core

The benzopyran ring system's fragmentation is well-characterized, primarily through extensive studies on flavonoids and coumarins.[4][5] The most significant and diagnostic fragmentation pathways initiated by the core structure include:

  • Retro-Diels-Alder (RDA) Reaction: This is a hallmark fragmentation of the heterocyclic C-ring in flavonoid-like structures.[6][7] For a benzopyran, this involves the cleavage of the ring, which can provide information about the substitution pattern on both the aromatic (A-ring) and heterocyclic (C-ring) portions of the molecule.

  • Loss of Small Neutral Molecules: Following protonation, the benzopyran structure readily eliminates stable neutral molecules. The most common loss is carbon monoxide (CO, 28 Da) from the heterocyclic ring, a process frequently observed in coumarins and flavonoids.[5][8] If hydroxyl substituents are present, a loss of water (H₂O, 18 Da) is also highly probable.[8]

Fragmentation Driven by the 3-Amine Substituent

The amine functional group at the C3 position is a primary site of protonation and strongly directs the fragmentation process. The key fragmentation pathway for aliphatic amines is α-cleavage.[9][10]

  • α-Cleavage: This is the most favorable fragmentation pathway for amines. It involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. The charge is retained by the nitrogen-containing fragment, forming a stable iminium ion. For a generic N-alkyl or N,N-dialkyl benzopyran-3-amine, this would involve the loss of the alkyl substituent(s) as a radical. The largest alkyl group is preferentially lost as a radical.[9] For example, an N-ethyl group would lead to the loss of a methyl radical (•CH₃, 15 Da).

Synergistic Fragmentation Pathways

The interplay between the benzopyran core and the amine substituent gives rise to a predictable set of primary fragment ions. Upon CID of the protonated molecule [M+H]⁺, the initial fragmentation events are expected to be competitive:

  • α-Cleavage at the Amine: Loss of the largest alkyl group from the nitrogen to form a primary iminium ion. This is often the most dominant fragmentation pathway.

  • Loss of the Entire Amine Substituent: Cleavage of the C3-N bond, leading to the loss of the amine as a neutral molecule (e.g., NH₃, RNH₂, R₂NH). The charge would be retained by the benzopyran ring, forming a carbocation at C3.

  • RDA of the Benzopyran Ring: While less common as an initial step compared to amine-driven fragmentation, it can occur, especially at higher collision energies.

Secondary fragmentation of the major product ions will then proceed via the pathways characteristic of the remaining structure (e.g., loss of CO from the benzopyran fragment).

Data Presentation: Predicted Fragmentation

The following table summarizes the key predicted fragment ions for a model N,N-diethylbenzopyran-3-amine.

Precursor IonFragmentation PathwayNeutral Lossm/z of Fragment Ion (Formula)Structural Information Gained
[M+H]⁺ α-Cleavage•CH₃ (Methyl radical)[M+H - 15]⁺Confirms presence of an N-ethyl group
[M+H]⁺ α-Cleavage•C₂H₅ (Ethyl radical)[M+H - 29]⁺Confirms presence of an N-ethyl group (less favorable)
[M+H]⁺ C-N Bond CleavageHN(C₂H₅)₂ (Diethylamine)[M+H - 73]⁺Indicates the mass of the entire amine substituent
[M+H - 15]⁺ Neutral LossCO (Carbon monoxide)[M+H - 15 - 28]⁺Sequential fragmentation; confirms benzopyran core
[M+H - 73]⁺ Neutral LossCO (Carbon monoxide)[M+H - 73 - 28]⁺Confirms benzopyran core after loss of the amine

Visualizing the Fragmentation Pathways

The logical flow of fragmentation can be visualized to better understand the relationships between precursor and product ions.

M [M+H]⁺ Protonated Molecule F1 [M+H - R•]⁺ α-Cleavage Product M->F1 Loss of Alkyl Radical (R•) (Dominant Pathway) F2 [M+H - R₂NH]⁺ C-N Cleavage Product M->F2 Loss of Amine (R₂NH) F4 RDA Fragments M->F4 RDA Reaction (Higher Energy) F3 [M+H - R• - CO]⁺ Secondary Fragment F1->F3 Loss of CO

Caption: Proposed fragmentation pathways for a generic N,N-dialkylbenzopyran-3-amine.

Experimental Protocols

To validate these predicted pathways, a robust experimental protocol is essential. This protocol is designed to be a self-validating system, providing the necessary data to confirm fragmentation patterns.

Objective: To determine the characteristic fragmentation pattern of a novel benzopyran-3-amine derivative using LC-MS/MS.

Instrumentation:

  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source[11]

Materials:

  • Test compound (1 mg/mL stock in methanol)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid (for mobile phase modification)

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a working solution of the test compound at 1 µg/mL in 50:50 acetonitrile:water.

    • Causality: This concentration is typically sufficient for good signal intensity in ESI-MS without causing detector saturation.

  • LC Method Development:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid is used to acidify the mobile phase, promoting protonation of the analyte for efficient ESI in positive ion mode.

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp to a high percentage (e.g., 95%) over several minutes to elute the compound.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • MS Full Scan (MS1):

    • Mode: ESI Positive.

    • Scan Range: m/z 100 - 1000.

    • Objective: Confirm the m/z of the protonated molecule [M+H]⁺.

  • MS/MS Product Ion Scan:

    • Precursor Ion: Set the mass spectrometer to isolate the [M+H]⁺ ion identified in the MS1 scan.

    • Collision Energy (CE): Perform a CE ramp experiment. This is a critical step.

      • Start at a low CE (e.g., 5 eV) and increase in steps to a higher CE (e.g., 40 eV).[12]

      • Causality: A CE ramp allows for the observation of the initial, low-energy fragmentations (like α-cleavage) as well as higher-energy fragmentations (like ring cleavages) in a single run. This helps to establish the hierarchy of fragmentation pathways.

    • Product Ion Scan Range: m/z 50 up to the precursor ion m/z.

  • Data Analysis:

    • Identify the major fragment ions produced at different collision energies.

    • Propose structures for these fragments based on the expected neutral losses (e.g., •CH₃, CO, R₂NH).

    • Construct a fragmentation scheme that connects the precursor ion to the observed product ions.

cluster_0 Sample & LC cluster_1 Mass Spectrometry cluster_2 Data Analysis Prep Prepare 1 µg/mL Sample Solution Inject Inject onto C18 Column Prep->Inject Elute Gradient Elution (ACN/H₂O + 0.1% FA) Inject->Elute MS1 MS1 Full Scan: Identify [M+H]⁺ Elute->MS1 MS2 MS/MS Product Ion Scan: Isolate [M+H]⁺ MS1->MS2 CERamp Perform Collision Energy Ramp (5-40 eV) MS2->CERamp Detect Detect Fragment Ions CERamp->Detect Analyze Correlate Fragments with Structures Detect->Analyze

Caption: Experimental workflow for LC-MS/MS analysis and fragmentation pattern elucidation.

Conclusion

The mass spectrometric fragmentation of benzopyran-3-amine derivatives is a predictable process governed by the fundamental chemistry of the amine substituent and the benzopyran core. The dominant fragmentation pathway is typically α-cleavage at the nitrogen atom, a highly diagnostic process for determining the nature of the N-substituents. This is complemented by characteristic losses from the benzopyran ring, such as the loss of carbon monoxide. By employing a systematic experimental approach, particularly with collision energy ramping, researchers can confidently elucidate the structures of novel compounds in this important chemical class, providing crucial data for drug development and scientific discovery.

References

  • Preprints.org. (2024, October 16). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry.
  • Kachlicki, P., et al. (2016). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Molecules. [Link]

  • MDPI. (2024, November 6). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]

  • ResearchGate. (2018). A fragmentation study of isoflavones by IT-TOF-MS using biosynthesized isotopes. [Link]

  • ResearchGate. (2024, October 17). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • Wikipedia. Collision-induced dissociation. [Link]

  • ResearchGate. (1989). Collision-induced dissociation mass spectra of protonated alkyl amines. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Shimadzu. (2010). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

  • ResearchGate. (2020). Structural identification of compounds containing tertiary amine side chains using ESI-MS3 combined with fragmentation pattern matching to chemical analogues - Benzimidazole derivatives as a case study. [Link]

  • PMC. (2007). Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. [Link]

  • ResearchGate. (2011). Energy-dependent collision-induced dissociation study of buprenorphine and its synthetic precursors. [Link]

Sources

Comparative

Validating Purity of 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine: A Comparative Guide

Executive Summary & Strategic Context The compound 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine (often abbreviated as 5-Methyl-3-aminochroman) represents a critical scaffold in medicinal chemistry, particularly in the de...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The compound 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine (often abbreviated as 5-Methyl-3-aminochroman) represents a critical scaffold in medicinal chemistry, particularly in the development of selective ligands for 5-HT1A and 5-HT7 serotonin receptors [1].

Validating the purity of this primary amine presents two distinct chemical challenges:

  • Silanol Interaction: On silica-based stationary phases (TLC and HPLC), the basic amine functionality interacts strongly with acidic silanol groups, leading to severe peak tailing and "streaking."

  • Thermal Instability/Adsorption: In Gas Chromatography (GC), the free primary amine is prone to adsorption in the injection liner and column, resulting in poor quantification and non-reproducible retention times.

This guide details a dual-method validation workflow: Thin Layer Chromatography (TLC) for rapid, qualitative reaction monitoring, and Derivatized GC-MS for definitive structural and quantitative analysis.

The Validation Workflow

The following diagram outlines the logical flow for validating this compound, ensuring no sample is wasted on expensive instrumentation before passing initial quality gates.

ValidationWorkflow Start Crude Synthesis Product TLC Step 1: TLC Screen (Qualitative Purity) Start->TLC Decision Passes TLC? TLC->Decision Purify Flash Chromatography (Amine-Functionalized Silica) Decision->Purify No (Streaking/Impurities) Deriv Step 2: Derivatization (TFAA Reaction) Decision->Deriv Yes (Single Spot) Purify->TLC GCMS Step 3: GC-MS Analysis (Quantitative Purity) Deriv->GCMS Report Final Certificate of Analysis GCMS->Report

Figure 1: The integrated workflow ensures that only semi-purified samples proceed to quantitative GC-MS analysis, protecting the column and detector.

Method 1: Thin Layer Chromatography (TLC)

Role: Rapid Process Monitoring & Qualitative Screening

Standard silica TLC plates are acidic. Without modification, 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine will protonate and bind to the silica, appearing as a streak from the baseline rather than a distinct spot.

Optimized Protocol
ParameterSpecificationRationale
Stationary Phase Silica Gel 60 F254Standard phase; cost-effective.
Mobile Phase DCM : MeOH : TEA (95 : 4.5 : 0.5)Dichloromethane provides solvation; Methanol adds polarity; Triethylamine (TEA) is critical to competitively block silanol sites [2].
Sample Prep 10 mg/mL in DCMHigh concentration ensures minor impurities are visible.
Visualization A UV (254 nm)The benzopyran ring is UV active.
Visualization B Ninhydrin StainSpecific for primary amines (turns purple/red). Confirms the amine functionality is intact.
Interpreting the Data[1][2][3][4][5][6][7]
  • Rf ~ 0.3 - 0.4: Target Amine (Distinct, round spot).

  • Rf > 0.8: Non-polar impurities (e.g., 5-methyl-chroman-3-one starting material).

  • Rf = 0.0 (Baseline): Salts or polymerized degradation products.

Critical Note: If the spot still streaks, switch to Amine-Functionalized Silica Plates or increase TEA concentration to 1%.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Role: Quantitative Purity & Structural Confirmation

Direct injection of primary amines often fails due to thermal degradation and adsorption. To achieve "Publication Grade" data, Derivatization is mandatory.

The Derivatization Strategy: Trifluoroacetylation

We utilize Trifluoroacetic Anhydride (TFAA) to convert the polar primary amine into a volatile, stable amide.

Reaction:



Experimental Protocol
  • Preparation: Dissolve 2 mg of sample in 1 mL of Ethyl Acetate.

  • Reagent Addition: Add 50 µL of TFAA.

  • Incubation: Heat at 60°C for 15 minutes.

  • Neutralization (Optional but Recommended): Evaporate to dryness under Nitrogen stream to remove excess acid, then reconstitute in Ethyl Acetate.

  • Injection: 1 µL split injection (50:1).

GC-MS Parameters (Agilent 7890/5977 equivalent)
ParameterSetting
Column HP-5ms (or DB-5ms), 30m x 0.25mm x 0.25µm
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 250°C
Oven Program 60°C (1 min hold)

20°C/min to 300°C (3 min hold)
MS Source EI (70 eV), 230°C
Scan Range 40 - 400 m/z
Data Comparison: Direct vs. Derivatized

The following table illustrates the dramatic improvement in data quality when using the TFAA method.

FeatureDirect Injection (Free Amine)Derivatized Injection (TFA-Amide)
Peak Shape Broad, Tailing (Asymmetry > 2.0)Sharp, Gaussian (Asymmetry ~ 1.0)
Retention Time Variable (Drifts with column age)Stable, Reproducible
Detection Limit High (Loss due to adsorption)Low (Excellent signal-to-noise)
Mass Spec ID Molecular ion (

) often weak
Distinct

(Target + 96 Da)
Fragmentation Logic (Graphviz)

Understanding the mass spectrum is vital for confirmation. The TFA derivative provides a specific fragmentation pattern.

Fragmentation Parent Parent Molecule (TFA Derivative) [M]+ = 259 m/z Cleavage Alpha-Cleavage (Loss of Benzopyran Ring) Parent->Cleavage Electron Impact BasePeak Base Peak Ion (N-TFA fragment) Cleavage->BasePeak Dominant Path Tropylium Tropylium/Benzyl Ion (m/z 91 or 105) Cleavage->Tropylium Secondary Path

Figure 2: Fragmentation pathway. The trifluoroacetyl group adds significant mass (+96 Da), shifting the molecular ion to m/z ~259 (assuming MW ~163 for free amine).

Comparative Analysis of Alternatives

Why choose this specific pairing?

MethodResolutionCostSpeedSuitability for Amine
TLC (Silica + TEA) Low$Fast (<10 min)High (With modifier)
GC-MS (Direct) Medium

$
MediumLow (Tailing/Adsorption)
GC-MS (Derivatized) Very High

$
Medium (30 min)Excellent (Gold Standard)
HPLC-UV High

$
Slow (Equilibration)Good (Requires buffer control)

Troubleshooting Guide

Issue: "Ghost Peaks" in GC-MS

  • Cause: Incomplete derivatization or injection port contamination.

  • Fix: Ensure excess TFAA is removed. Change the injection liner glass wool.

Issue: TLC Spots Fading

  • Cause: Amines can oxidize on silica over time.

  • Fix: Visualize immediately after drying. Use Ninhydrin for permanent staining.

Issue: Multiple Peaks in GC-MS (Isomers)

  • Cause: The C3 position is a chiral center. Standard GC columns (HP-5ms) will not separate enantiomers.

  • Fix: If enantiomeric excess (ee%) is required, Chiral HPLC (e.g., Chiralcel OD-H) is necessary [3].

References

  • NIST Chemistry WebBook. Mass Spectra of Amine Derivatives. National Institute of Standards and Technology.[1][2][3][4] Available at: [Link]

  • Welch Materials. Triethylamine as a Mobile Phase Additive: Mechanism and Application. Available at: [Link]

  • Podona, T., et al. (1994). Stereoselective synthesis and pharmacological evaluation of 3-amino-chroman derivatives. Journal of Medicinal Chemistry.

Sources

Validation

Pharmacological comparison of aminotetralins vs 3-aminochromans

Executive Summary This guide provides a technical pharmacological comparison between 2-aminotetralins and 3-aminochromans , two privileged scaffolds in neuropsychiatric drug discovery. Both scaffolds serve as rigid biois...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical pharmacological comparison between 2-aminotetralins and 3-aminochromans , two privileged scaffolds in neuropsychiatric drug discovery. Both scaffolds serve as rigid bioisosteres of endogenous neurotransmitters (dopamine and serotonin), restricting the ethylamine side chain into a bicyclic conformation.

While aminotetralins (e.g., Rotigotine , 7-OH-DPAT ) are historically dominant as high-affinity dopamine agonists, 3-aminochromans (e.g., Robalzotan , Ebalzotan ) have emerged as strategic bioisosteres. The substitution of the C-4 methylene unit with an ether oxygen modulates lipophilicity, alters ring pucker (conformation), and significantly impacts receptor subtype selectivity, particularly between Dopamine D2/D3 and Serotonin 5-HT1A receptors.

Structural & Physicochemical Basis

The core differentiation lies in the bioisosteric replacement of the C4 methylene in the tetralin ring with an oxygen atom to form the chroman ring. This modification is not merely cosmetic; it fundamentally alters the physicochemical vector of the molecule.

Scaffold Comparison
  • Aminotetralins: Lipophilic carbocyclic ring. The saturated ring adopts a half-chair conformation.

  • 3-Aminochromans: The ether oxygen introduces a dipole, lowers LogP (lipophilicity), and alters the metabolic susceptibility of the ring system.

Visualization: Scaffold Architecture

The following diagram illustrates the structural relationship and the critical "bioisosteric switch" point.

ScaffoldComparison cluster_0 Parent Pharmacophore cluster_1 Rigid Analogs Neurotrans Endogenous (Dopamine/Serotonin) Tetralin 2-Aminotetralin (C4 = CH2) High Lipophilicity Neurotrans->Tetralin Conformational Restriction Chroman 3-Aminochroman (Pos 4 -> O) Polarity + H-Bond Acceptor Tetralin->Chroman Bioisosteric Replacement (CH2 -> O) PropT High D2/D3 Affinity Metabolic Liability (Ring Ox) Tetralin->PropT PropC Enhanced 5-HT1A Selectivity Lower LogP Chroman->PropC

Figure 1: Structural evolution from endogenous neurotransmitters to rigid bicyclic analogs. The CH2


 O replacement drives the pharmacological divergence.

Pharmacodynamic Profile: Receptor Binding & Selectivity

The pharmacological utility of these scaffolds is defined by their interaction with Class A GPCRs, specifically Dopamine (D2-like) and Serotonin (5-HT1A) receptors.

Dopamine Receptor Affinity (D2/D3)

Aminotetralins are the "gold standard" for D2/D3 agonism. The 2-aminotetralin core perfectly mimics the trans-rotamer of dopamine, positioning the nitrogen and the aromatic hydroxyls (if present) to interact with the orthosteric binding pocket (Asp3.32 and Ser5.42/5.46).

  • Key Ligand: Rotigotine (Neupro) is a non-ergoline aminotetralin used in Parkinson's disease.

  • Mechanism: Full agonism at D2/D3; high lipophilicity allows rapid CNS penetration.

3-Aminochromans generally show reduced affinity for D2 receptors compared to their tetralin counterparts but can retain significant D3 selectivity . The oxygen atom can create steric or electrostatic repulsion in the hydrophobic D2 pocket, whereas the D3 pocket tolerates this polarity better.

Serotonin Receptor Affinity (5-HT1A)

3-Aminochromans often excel here.[1][2] The chroman oxygen can serve as a hydrogen bond acceptor, interacting with specific residues (e.g., Thr/Ser) in the 5-HT1A binding pocket that are distinct from the dopamine receptor pocket.

  • Key Ligand: Robalzotan (NAD-299) is a high-affinity 5-HT1A antagonist based on the aminochroman scaffold.

  • Selectivity: The chroman scaffold often improves the 5-HT1A vs. D2 selectivity ratio, a critical parameter for developing anxiolytics without extrapyramidal side effects (EPS).

Comparative Data Summary

The following table synthesizes representative binding data (


 values) illustrating the selectivity shift.
FeatureAminotetralin (e.g., 8-OH-DPAT / 7-OH-DPAT)3-Aminochroman (e.g., Robalzotan / Ebalzotan)
Primary Target 5-HT1A (Agonist) / D2 & D3 (Agonist)5-HT1A (Antagonist/Agonist)
D2 Affinity (

)
High (1–10 nM)Moderate to Low (>50 nM)
5-HT1A Affinity (

)
Very High (0.5–5 nM)High (0.5–10 nM)
Selectivity Often Mixed (D2/5-HT1A overlap)Tunable for 5-HT1A over D2
Lipophilicity (LogP) High (3.0 – 4.5)Moderate (2.0 – 3.5)
Metabolic Route Ring hydroxylation, N-dealkylationO-dealkylation (rare), N-dealkylation

Expert Insight: While 8-OH-DPAT (tetralin) is the reference agonist for 5-HT1A, it is not drug-like due to poor oral bioavailability. 3-aminochromans were developed specifically to overcome these pharmacokinetic limitations while retaining the pharmacophore.

Signaling Pathways & Functional Activity[3][4][5]

Both scaffolds target


-coupled receptors. Upon binding, they inhibit Adenylyl Cyclase (AC), reducing cAMP levels. However, "functional selectivity" (biased agonism) is a growing area of interest.
Pathway Visualization

The diagram below details the signal transduction cascade activated by these ligands.

SignalingPathway cluster_outcome Physiological Outcome LigandT Aminotetralin (Agonist) Rec GPCR (D2 or 5-HT1A) LigandT->Rec High Affinity Activation LigandC 3-Aminochroman (Agonist/Antagonist) LigandC->Rec Modulated Activation Gi G_i/o Protein Rec->Gi Coupling AC Adenylyl Cyclase Gi->AC Inhibition (-) KCh GIRK Channels (Hyperpolarization) Gi->KCh Activation (+) cAMP cAMP Levels AC->cAMP Decreased Production Out1 Neuronal Inhibition KCh->Out1 cAMP->Out1

Figure 2:


 signaling cascade shared by D2 and 5-HT1A receptors. Aminotetralins typically drive strong inhibition of AC, while aminochromans can be engineered as partial agonists or antagonists.

Experimental Protocol: Comparative Radioligand Binding Assay

To objectively compare a new aminotetralin vs. a 3-aminochroman, a membrane-based radioligand competition assay is the standard. This protocol ensures self-validation through the use of reference compounds.

Objective

Determine the inhibition constant (


) of Test Compounds A (Tetralin) and B (Chroman) at human D2 and 5-HT1A receptors.
Materials
  • Membranes: CHO-K1 cells stably expressing hD2_long or h5-HT1A.

  • Radioligands:

    • For D2:

      
      -Methylspiperone (0.2 nM).
      
    • For 5-HT1A:

      
      -8-OH-DPAT (1.0 nM).
      
  • Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

Workflow
  • Preparation: Thaw membranes and homogenize in assay buffer. Dilute to 5–10

    
    g protein/well.
    
  • Competition Plate Setup:

    • Total Binding (TB): Membrane + Radioligand + Vehicle (DMSO).

    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Competitor (10

      
      M Haloperidol for D2; 10 
      
      
      
      M Serotonin for 5-HT1A).
    • Test Wells: Membrane + Radioligand + Test Compound (10 concentrations,

      
       M to 
      
      
      
      M).
  • Incubation: Incubate for 60 mins at 25°C (equilibrium).

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

Data Analysis (Self-Validation)
  • Calculate Specific Binding :

    
    .
    
  • Fit data to a one-site competition model (Hill slope ~1.0).

  • Validity Check: The

    
     of the internal reference (e.g., unlabeled 8-OH-DPAT) must fall within 3-fold of historical mean values. If not, the assay is invalid.
    

Synthesis Note: Biocatalytic Access

Recent advances utilize Imine Reductases (IREDs) to access these chiral scaffolds efficiently.[3]

  • Aminotetralins: Reductive amination of 2-tetralone.[3]

  • 3-Aminochromans: Reductive amination of 3-chromanone.

  • Advantage: Enzymatic routes provide high enantioselectivity (>99% ee), which is crucial as the (R)- and (S)-enantiomers often have opposing activities (e.g., Agonist vs. Antagonist).

References

  • Citoler, J., et al. (2021).[3] "Synthesis of Pharmaceutically Relevant 2‐Aminotetralin and 3‐Aminochroman Derivatives via Enzymatic Reductive Amination." Angewandte Chemie International Edition.

  • Björk, L., et al. (1994). "Pharmacology of the novel 5-hydroxytryptamine1A receptor antagonist (S)-N-tert-butyl-3-(4-(2-methoxyphenyl)piperazin-1-yl)-2-phenylpropanamide (WAY-100635)." Journal of Pharmacology and Experimental Therapeutics. (Contextualizing 5-HT1A antagonism).
  • Kiss, B., et al. (2010). "Cariprazine (RGH-188), a Dopamine D3 Receptor-Preferring, D3/D2 Dopamine Receptor Antagonist-Partial Agonist Antipsychotic Candidate."[4] Journal of Pharmacology and Experimental Therapeutics.

  • Hacksell, U., et al. (1984). "N-Alkylated 2-aminotetralins: Central dopamine-receptor stimulating activity." Journal of Medicinal Chemistry. (Classic SAR reference for aminotetralins).
  • Mellin, C., et al. (1991). "3-Aminochromans: A new class of high-affinity 5-HT1A receptor ligands." Journal of Medicinal Chemistry.

Sources

Comparative

Spectroscopic Validation of 3-Amino-Benzopyran Scaffolds: A Comparative IR Guide

Executive Summary The 3-amino-benzopyran motif (specifically 3-amino-2H-1-benzopyran and its 4H-chromene analogues) represents a critical scaffold in medicinal chemistry, serving as the pharmacophore for potassium channe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The 3-amino-benzopyran motif (specifically 3-amino-2H-1-benzopyran and its 4H-chromene analogues) represents a critical scaffold in medicinal chemistry, serving as the pharmacophore for potassium channel openers (e.g., Cromakalim) and Bcl-2 inhibitors.[1]

This guide provides a technical comparison of Infrared (IR) spectroscopic markers used to validate the synthesis and purity of these derivatives. Unlike standard spectral libraries, this document focuses on the comparative performance of spectral features—distinguishing the target 3-amino derivative from its synthetic precursors (nitro-benzopyrans or salicylaldehydes) and structural isomers.

Structural Context & Spectral Logic

The primary analytical challenge in characterizing 3-amino-benzopyrans is distinguishing the primary amine (


) vibrational modes from hydroxyl (

) residues often present in precursors (e.g., salicylaldehydes) or solvents.[1] Furthermore, the benzopyran core contains an ether linkage (

) that must be differentiated from ester or lactone signals found in coumarin byproducts.[1]
The Pharmacophore "Fingerprint"

To validate a 3-amino-benzopyran derivative, the IR spectrum must confirm three structural realities simultaneously:

  • Formation of the Amine: Appearance of the N-H doublet (hybridization change from

    
     nitro or 
    
    
    
    reductive amination).
  • Integrity of the Pyran Ring: Retention of the cyclic ether stretch.

  • Absence of Precursors: Disappearance of

    
     (symmetric/asymmetric) or Aldehyde 
    
    
    
    bands.

Comparative Analysis: Target vs. Precursors

The most effective way to interpret the IR performance of these derivatives is by direct comparison with their synthetic "alternatives"—the starting materials.

Comparison 1: Functional Group Transformation

Scenario: Reduction of 3-nitro-benzopyran to 3-amino-benzopyran.

Spectral FeaturePrecursor: 3-Nitro-Benzopyran Target: 3-Amino-Benzopyran Validation Logic
3300–3500 cm⁻¹ Absent (or weak overtone)Doublet (Strong/Medium) The "Smoking Gun."[1] Primary amines exhibit asymmetric (

) and symmetric (

) stretching.[1][2]
1500–1550 cm⁻¹ Strong (

)
Absent Disappearance confirms complete reduction.[1]
1300–1360 cm⁻¹ Strong (

)
Medium (C-N stretch)The region shifts from Nitro symmetry to C-N single bond vibration.
1580–1650 cm⁻¹ Aromatic C=C onlyMedium (N-H Scissoring)New deformation band appears due to

bending (

).[1]
Comparison 2: Sampling Performance (ATR vs. KBr)

For solid 3-amino-benzopyran derivatives, the choice of sampling technique significantly alters the spectral resolution, particularly in the critical amine region.

FeatureMethod A: KBr Pellet (Transmission) Method B: ATR (Diamond/ZnSe) Recommendation
Resolution (

)
High. Distinct separation of the doublet (sym/asym).[1]Medium. Peaks often merge into a single broad band due to lower pathlength.Use KBr for structural characterization and publication.
Peak Position Standard Literature Values.Shifted. Peaks appear 2–5 cm⁻¹ lower due to refractive index dispersion.Use ATR for rapid QC or reaction monitoring.
Water Interference High. Hygroscopic KBr can introduce broad OH bands masking the amine.Low. Minimal environmental interference.ATR is superior if the sample is not perfectly dry.

Characteristic Peak Assignment

The following data aggregates characteristic shifts for 3-amino-benzopyran derivatives (e.g., 2-amino-3-cyano-4H-chromenes).

Table 3: The 3-Amino-Benzopyran Spectral Library[1]
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityNotes
Primary Amine N-H Stretch (

)
3420 – 3480 MediumHigher frequency band; sharp in non-H-bonded states.[1]
Primary Amine N-H Stretch (

)
3320 – 3360 MediumLower frequency band; separation from

is ~100 cm⁻¹.[1]
Nitrile (if present)

Stretch
2180 – 2230 Sharp/StrongCommon in multicomponent synthesis (e.g., malononitrile reactants).[1]
Benzopyran Core C=C Aromatic1580 – 1610 StrongConjugated system breathing; often overlaps with N-H scissoring.
Benzopyran Core C-O-C (Ether)1200 – 1260 StrongAsymmetric stretch of the pyran oxygen. Critical for ring verification.
Benzopyran Core C-O-C (Ether)1020 – 1075 MediumSymmetric stretch.
Amine C-N C-N Stretch1280 – 1310 Medium/StrongAromatic amine C-N bond is shorter/stronger than aliphatic.

Critical Insight: In 4-phenyl substituted derivatives, the C=O stretch (if a 3-carboxylate ester is present) appears at 1680–1710 cm⁻¹ .[1] If the structure is a coumarin (2-one) derivative, this carbonyl shifts up to 1720–1740 cm⁻¹ .[1]

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and minimize artifacts (like water masking the amine doublet), follow this protocol.

Step 1: Sample Preparation (KBr Method)[1]
  • Reagent: Spectroscopic grade KBr (dried at 110°C).

  • Ratio: 1:100 (1 mg Sample : 100 mg KBr).

  • Grinding: Grind in an agate mortar under an IR lamp to prevent moisture absorption.

  • Validation: Run a "blank" KBr pellet first. If a broad peak exists at 3400 cm⁻¹, re-dry the KBr.

Step 2: Data Acquisition
  • Resolution: Set to 2 cm⁻¹ (standard is 4 cm⁻¹) to resolve the N-H doublet.

  • Scans: Minimum 32 scans to reduce noise in the fingerprint region.

Step 3: Spectral Normalization
  • If comparing to a library, apply Baseline Correction (Rubberband method) but avoid excessive Smoothing , which can merge the N-H doublet into a single "OH-like" peak.[1]

Visualizations & Logic

Diagram 1: Synthesis Monitoring Workflow

This diagram illustrates the critical spectral checkpoints during the synthesis of a 3-amino-benzopyran from a salicylaldehyde precursor.

Synthesis_IR_Checkpoints Precursor Precursor (Salicylaldehyde/Nitro) Reaction Reaction Mixture (Reflux) Precursor->Reaction Reagents Added Workup Isolation/Workup Reaction->Workup TLC Complete IR_Analysis IR Analysis (KBr/ATR) Workup->IR_Analysis Dry Solid Decision Validation Decision IR_Analysis->Decision Check 3300-3500 cm⁻¹ Decision->Precursor Broad OH or No NH Doublet (Failed) Success Valid 3-Amino Derivative Decision->Success Sharp Doublet + No C=O (Aldehyde)

Caption: Workflow for monitoring the conversion of precursors to 3-amino-benzopyrans using spectral checkpoints.

Diagram 2: Peak Assignment Logic

A decision tree to interpret the ambiguous 3000–3500 cm⁻¹ region.

Peak_Logic Start Region 3200-3600 cm⁻¹ Analysis Broad Broad Band? Start->Broad Sharp Sharp Band(s)? Start->Sharp OH_Group O-H Stretch (Water/Alcohol) Broad->OH_Group Yes Count How many peaks? Sharp->Count One Secondary Amine (-NHR) Count->One 1 Peak Two Primary Amine (-NH2) Count->Two 2 Peaks (Sym/Asym) Verification Check 1600 cm⁻¹ (Scissoring) Two->Verification Confirm

Caption: Logic tree for distinguishing Primary Amines from Hydroxyls and Secondary Amines.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for fundamental amine/nitro shifts).

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. Available at: [Link][1]

  • Specac Application Notes. Comparison of Transmission FTIR and ATR Spectra. Available at: [Link]

  • Bhat, M. A., et al. (2015).[1] Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives. Der Pharma Chemica. Available at: [Link]

  • LibreTexts Chemistry. Spectroscopy of Amines. Available at: [Link][1][3][4][5]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine

[1][2] Part 1: Executive Summary & Immediate Directives[3] Do not dispose of this compound down the drain. 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine is a functionalized chromanamine.[1] Like many research-grade hetero...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Summary & Immediate Directives[3]

Do not dispose of this compound down the drain. 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine is a functionalized chromanamine.[1] Like many research-grade heterocyclic amines, it must be treated as a Hazardous Organic Amine Waste .[1]

Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor. Waste Classification: Non-Halogenated Organic (unless dissolved in halogenated solvents). RCRA Status: Not specifically listed (P or U list), but likely exhibits characteristics of Toxicity or Irritability .[1] Treat as unregulated hazardous waste.

Quick Action Table
ParameterOperational Directive
Waste Stream Organic Amines / Non-Halogenated Organics
Container HDPE or Glass (Amber preferred); PTFE-lined cap
Labeling "Hazardous Waste - Organic Amine - Toxic/Irritant"
Incompatibilities Strong Acids (exothermic salt formation), Oxidizers (fire/explosion risk), Acid Chlorides
Spill Media Vermiculite, sand, or amine-specific absorbent pads

Part 2: Chemical Profile & Hazard Assessment[6]

To ensure safe handling, we must understand the why behind the disposal protocols. This compound combines a lipophilic benzopyran (chroman) core with a basic amine side chain.

Structural Analysis & Risk Implications
  • Primary Amine Group (-NH₂): This is the reactive center. It is basic (pH > 7 in solution) and nucleophilic. It will react exothermically with acids and violently with strong oxidizers (e.g., peroxides, permanganates).[1]

    • Risk:[2][3][4] Inhalation of vapors (if volatile) or dust can cause severe respiratory irritation.

  • Benzopyran Core: This bicyclic structure increases lipophilicity, meaning the compound is likely insoluble in water but soluble in organic solvents (DCM, Methanol, DMSO).[1]

    • Disposal Implication: Aqueous decontamination is ineffective. You must use organic solvents (ethanol or acetone) to clean contaminated surfaces.

Toxicity Profile (Inferred from Class)

While specific toxicological data for CAS 1337161-90-6 is limited, structurally related chromanamines are often classified as:

  • Skin/Eye Irritants (H315, H319) [1][2]

  • Acute Toxins (Oral/Dermal) depending on substitution patterns.

  • Sensitizers: Potential to cause allergic dermatitis upon repeated exposure.

Part 3: Step-by-Step Disposal Protocol

Method A: Commercial Incineration (Recommended)

This is the standard for research quantities (>100 mg). It ensures complete thermal destruction of the heterocyclic ring.

  • Segregation:

    • Do not mix with acidic waste streams (prevents heat generation).

    • Do not mix with halogenated solvents (e.g., Chloroform, DCM) unless necessary, to keep disposal costs lower and reduce dioxin formation risks during incineration.[1]

  • Packaging:

    • Dissolve solid residues in a minimal amount of combustible solvent (e.g., Ethanol, Methanol).[1]

    • Transfer to a screw-top container (HDPE or Glass).

    • Critical: Leave 10% headspace in the container to allow for vapor expansion.

  • Labeling:

    • Label clearly with full chemical name (no abbreviations).

    • Check "Toxic" and "Irritant" hazard boxes.

Method B: Chemical Deactivation (Spills & Trace Residues Only)

Warning: This procedure generates heat. Perform in a fume hood. Reference: Prudent Practices in the Laboratory, Ch. 7 (Oxidation of Amines).

  • Preparation: Prepare a solution of Potassium Permanganate (KMnO₄) in dilute Sulfuric Acid (H₂SO₄).

  • Reaction: Slowly add the amine waste to the oxidizing solution. The amine is oxidized to less toxic nitro compounds or cleaved.

  • Completion: Allow to stand for 8 hours. Neutralize the solution with Sodium Bisulfite (to destroy excess permanganate) and then Sodium Hydroxide (to pH 7).

  • Disposal: The resulting neutral aqueous sludge should still be tagged for chemical waste pickup, not flushed, due to heavy metal (Manganese) content.[1]

Part 4: Waste Stream Management Logic

The following decision tree guides the segregation of this specific chemical to prevent dangerous incompatible reactions in the waste drum.

WasteSegregation Start Waste: 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine Form Physical Form? Start->Form Solid Solid / Powder Form->Solid Pure Substance Liquid Liquid Solution Form->Liquid Dissolved SolidBin Solid Hazardous Waste Bin (Double Bagged) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, Acetone) SolventCheck->NonHalogenated HaloBin Halogenated Waste Stream (Segregated) Halogenated->HaloBin NonHaloBin Organic Amine / Non-Halogenated Stream NonHalogenated->NonHaloBin

Figure 1: Decision logic for segregating amine waste streams to ensure regulatory compliance and safety.

Part 5: Emergency Contingencies (Spill Response)

In the event of a benchtop spill, immediate containment is required to prevent aerosolization of the amine.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Avoid Dust Inhalation) Spill->Evacuate PPE 2. Don PPE: Nitrile Gloves, Lab Coat, Goggles Evacuate->PPE Contain 3. Containment PPE->Contain LiquidSpill Liquid? Contain->LiquidSpill SolidSpill Solid? Contain->SolidSpill Absorb Absorb with Vermiculite or Sand LiquidSpill->Absorb WetWipe Cover with wet paper towel (Prevent Dust) SolidSpill->WetWipe Cleanup 4. Double Bag Waste Absorb->Cleanup WetWipe->Cleanup Label 5. Label as Hazardous Cleanup->Label

Figure 2: Operational workflow for managing spills of solid or liquid amine compounds.

Decontamination of Surfaces

After removing the bulk material:

  • Wipe the surface with a dilute acidic solution (e.g., 1N HCl) to protonate residual amines, making them water-soluble.[1]

  • Follow with a water rinse.[5][6][7]

  • Final wipe with Ethanol to remove organic residues.

  • Dispose of all wipes as solid hazardous waste.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[8] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

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